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  • Product: 1-(Methylsulfonyl)-1,4-diazepane
  • CAS: 550369-26-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 1-(Methylsulfonyl)-1,4-diazepane

For Researchers, Scientists, and Drug Development Professionals Abstract 1-(Methylsulfonyl)-1,4-diazepane is a synthetic heterocyclic compound featuring a seven-membered diazepane ring and a methylsulfonyl group. While d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Methylsulfonyl)-1,4-diazepane is a synthetic heterocyclic compound featuring a seven-membered diazepane ring and a methylsulfonyl group. While direct experimental evidence elucidating its specific mechanism of action is not publicly available, its structural components suggest plausible biological targets and pharmacological activities. The 1,4-diazepane scaffold is a well-established pharmacophore present in a diverse range of centrally active agents, implying potential interactions with neurotransmitter receptors or other signaling proteins. The methylsulfonyl moiety, a common functional group in medicinal chemistry, can modulate the physicochemical properties of the molecule and may contribute to its biological profile. This guide synthesizes the known pharmacology of the 1,4-diazepane core and the characteristics of the methylsulfonyl group to propose a hypothesized mechanism of action for 1-(Methylsulfonyl)-1,4-diazepane. We will explore potential molecular targets, propose signaling pathways, and outline detailed experimental protocols to validate these hypotheses. This document serves as a foundational resource for researchers initiating investigations into the pharmacological properties of this and structurally related compounds.

Introduction: Unveiling the Potential of a Novel Scaffold

The quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast number of pharmaceuticals due to their ability to engage in diverse biological interactions. The 1,4-diazepane ring system, a seven-membered heterocycle with two nitrogen atoms, is a privileged scaffold found in numerous biologically active molecules.[1][2] These derivatives have demonstrated a wide spectrum of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer effects.[1]

1-(Methylsulfonyl)-1,4-diazepane represents a specific iteration of this versatile scaffold, functionalized with a methylsulfonyl group. This addition is significant as the methylsulfonyl moiety is known to be chemically stable and can enhance a molecule's solubility and metabolic stability, desirable properties for drug candidates.[3] While this specific compound is not extensively characterized in the scientific literature, its constituent parts provide a strong foundation for postulating its mechanism of action. This guide will therefore proceed by dissecting the known pharmacology of the 1,4-diazepane core and the influence of the methylsulfonyl group to construct a scientifically grounded, albeit hypothesized, mechanism of action.

Deconstructing the Molecule: Insights from Structural Analogs

The 1,4-Diazepane Core: A Gateway to a Spectrum of Biological Activities

The 1,4-diazepane nucleus is a versatile scaffold that has been extensively explored in medicinal chemistry. Its derivatives have been shown to interact with a variety of biological targets, leading to a broad range of therapeutic applications.

  • Central Nervous System (CNS) Activity: A significant number of 1,4-diazepane derivatives exhibit CNS activity.[2] This is exemplified by the well-known class of 1,4-benzodiazepines, which are structurally related and act as positive allosteric modulators of the GABA-A receptor, leading to anxiolytic, sedative, and anticonvulsant effects.[4] While 1-(Methylsulfonyl)-1,4-diazepane lacks the fused benzene ring of benzodiazepines, the core diazepane structure suggests that it may still interact with CNS receptors. Other 1,4-diazepane derivatives have been investigated as antagonists for the 5-HT6 serotonin receptor, a target for cognitive disorders.[5]

  • Anticancer Potential: The 1,4-diazepane scaffold has also been incorporated into compounds with demonstrated cytotoxic activity against various cancer cell lines.[6] The precise mechanisms are often multifaceted but can involve the induction of apoptosis or cell cycle arrest.

  • Other Therapeutic Areas: The versatility of the 1,4-diazepane ring is further highlighted by its presence in compounds developed as factor Xa inhibitors for antithrombotic therapy and as sigma receptor ligands.[7][8]

The diverse biological activities of 1,4-diazepane derivatives are summarized in the table below:

Therapeutic AreaExample Biological TargetPotential Pharmacological Effect
Central Nervous SystemGABA-A Receptors, 5-HT6 Receptors, Sigma ReceptorsAnxiolytic, Anticonvulsant, Cognitive Enhancement
OncologyVarious (e.g., Tubulin, Kinases)Cytotoxicity, Anti-proliferative
CardiovascularFactor XaAnticoagulant, Antithrombotic
Infectious DiseasesBacterial or Fungal EnzymesAntimicrobial, Antifungal
The Methylsulfonyl Group: More Than a Solubilizing Moiety

The methylsulfonyl group ((CH₃)₂SO₂) is often introduced into drug candidates to improve their physicochemical properties, such as solubility and metabolic stability.[3][9] It is a polar, aprotic group that is generally considered to be chemically inert.[9] However, there is evidence to suggest that methylsulfonyl metabolites of certain compounds can be biologically active, sometimes contributing significantly to the overall pharmacological effect of the parent drug.[10] For instance, methylsulfonylmethane (MSM), the simplest organosulfur compound with this functional group, is marketed as a dietary supplement and has been studied for its anti-inflammatory and antioxidant properties.[11]

In the context of 1-(Methylsulfonyl)-1,4-diazepane, the methylsulfonyl group likely influences the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, its presence could sterically or electronically influence the binding of the 1,4-diazepane core to its biological target.

Hypothesized Mechanism of Action: A Multi-Target Paradigm

Given the lack of direct experimental data for 1-(Methylsulfonyl)-1,4-diazepane, we propose a hypothesized mechanism of action centered on its potential interaction with key biological targets known to be modulated by the 1,4-diazepane scaffold. The presence of the methylsulfonyl group is expected to fine-tune these interactions and the overall pharmacological profile.

We postulate that 1-(Methylsulfonyl)-1,4-diazepane may exhibit a multi-target mechanism of action, with a primary focus on CNS receptors due to the prevalence of such activity among 1,4-diazepane derivatives.

Primary Hypothesis: Modulation of GABAergic Neurotransmission

The structural similarity of the 1,4-diazepane ring to the core of benzodiazepines suggests that 1-(Methylsulfonyl)-1,4-diazepane may act as a modulator of the GABA-A receptor.

Proposed Signaling Pathway:

GABA_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA Receptor GABA-A Receptor GABA->Receptor Binds Ion_Channel Chloride Ion Channel (Open) Receptor->Ion_Channel Activates Compound 1-(Methylsulfonyl)- 1,4-diazepane Compound->Receptor Positive Allosteric Modulation Hyperpolarization Hyperpolarization Ion_Channel->Hyperpolarization Increased Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Hypothesized modulation of the GABA-A receptor by 1-(Methylsulfonyl)-1,4-diazepane.

In this model, the compound would bind to an allosteric site on the GABA-A receptor, enhancing the effect of the endogenous neurotransmitter GABA. This would lead to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability, potentially resulting in anxiolytic or anticonvulsant effects.

Secondary Hypotheses: Targeting Serotonergic and Other Receptor Systems

Alternatively, or in addition to GABA-A receptor modulation, 1-(Methylsulfonyl)-1,4-diazepane could interact with other CNS receptors, such as the 5-HT6 serotonin receptor.

Proposed Experimental Workflow for Target Identification:

Target_ID_Workflow Start 1-(Methylsulfonyl)- 1,4-diazepane Screening High-Throughput Receptor Binding Assay (Panel of CNS Targets) Start->Screening Hit_Identified Identification of High-Affinity Target(s) Screening->Hit_Identified Functional_Assay In Vitro Functional Assays (e.g., cAMP, Ca2+ flux) Hit_Identified->Functional_Assay MoA_Confirmation Confirmation of Agonist/Antagonist Activity Functional_Assay->MoA_Confirmation In_Vivo In Vivo Behavioral Models (e.g., Elevated Plus Maze, Novel Object Recognition) MoA_Confirmation->In_Vivo PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Correlation In_Vivo->PK_PD

Caption: Experimental workflow for identifying and validating the biological target(s) of 1-(Methylsulfonyl)-1,4-diazepane.

Experimental Validation Protocols

To test the proposed hypotheses, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for these investigations.

In Vitro Target Binding and Functional Assays

Objective: To determine the binding affinity and functional activity of 1-(Methylsulfonyl)-1,4-diazepane at key CNS receptors.

Protocol: Radioligand Binding Assay for GABA-A Receptor

  • Preparation of Membranes: Prepare crude synaptic membranes from rat whole brain or from cells recombinantly expressing specific GABA-A receptor subtypes.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, incubate the membranes with a known concentration of a suitable radioligand (e.g., [³H]flunitrazepam for the benzodiazepine site) and varying concentrations of 1-(Methylsulfonyl)-1,4-diazepane.

  • Separation: After incubation, rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol: Electrophysiology Assay for GABA-A Receptor Function

  • Cell Culture: Use Xenopus oocytes or mammalian cells (e.g., HEK293) expressing recombinant GABA-A receptors.

  • Two-Electrode Voltage Clamp: For oocytes, use a two-electrode voltage clamp to measure GABA-evoked chloride currents.

  • Patch-Clamp: For mammalian cells, use whole-cell patch-clamp electrophysiology.

  • Drug Application: Apply a sub-maximal concentration of GABA alone and in the presence of varying concentrations of 1-(Methylsulfonyl)-1,4-diazepane.

  • Data Analysis: Measure the potentiation or inhibition of the GABA-evoked current by the test compound and determine the EC₅₀ or IC₅₀ value.

In Vivo Behavioral Models

Objective: To assess the in vivo pharmacological effects of 1-(Methylsulfonyl)-1,4-diazepane in animal models relevant to its hypothesized mechanism of action.

Protocol: Elevated Plus Maze (Anxiety Model)

  • Apparatus: Use a plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Animals: Use rodents (e.g., mice or rats).

  • Dosing: Administer 1-(Methylsulfonyl)-1,4-diazepane or vehicle to different groups of animals via an appropriate route (e.g., intraperitoneal or oral).

  • Testing: Place each animal at the center of the maze and record its behavior for a set period (e.g., 5 minutes).

  • Data Analysis: Measure the time spent in and the number of entries into the open and closed arms. Anxiolytic compounds typically increase the time spent in and entries into the open arms.

Protocol: Novel Object Recognition Test (Cognition Model)

  • Apparatus: Use an open-field arena.

  • Animals: Use rodents.

  • Familiarization Phase: Allow each animal to explore the arena containing two identical objects.

  • Test Phase: After a retention interval, replace one of the familiar objects with a novel object.

  • Dosing: Administer 1-(Methylsulfonyl)-1,4-diazepane or vehicle before the familiarization or test phase.

  • Data Analysis: Measure the time spent exploring the novel and familiar objects. A preference for the novel object indicates intact recognition memory. Pro-cognitive compounds may enhance this preference or reverse a cognitive deficit induced by a pharmacological challenge (e.g., scopolamine).

Conclusion and Future Directions

1-(Methylsulfonyl)-1,4-diazepane is a compound of interest due to its combination of a biologically active 1,4-diazepane core and a pharmacokinetically favorable methylsulfonyl group. While its precise mechanism of action remains to be experimentally determined, the available evidence from structurally related compounds allows for the formulation of plausible hypotheses. The primary hypothesis centers on the modulation of the GABA-A receptor, with secondary possibilities including interactions with serotonergic or other CNS targets.

The experimental protocols outlined in this guide provide a clear path forward for elucidating the pharmacological profile of 1-(Methylsulfonyl)-1,4-diazepane. A systematic investigation, beginning with in vitro binding and functional assays and progressing to in vivo behavioral models, will be crucial in validating or refuting the proposed mechanisms. Further studies should also include a comprehensive evaluation of its ADME properties and off-target effects to fully characterize its potential as a therapeutic agent. The insights gained from such research will not only define the utility of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of 1,4-diazepane derivatives.

References

  • Bentham Science Publishers. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Retrieved from [Link]

  • MDPI. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines. MDPI. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. ijpcbs.com. Retrieved from [Link]

  • MDPI. (n.d.). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1][2]diazepines, and Their Cytotoxic Activity. MDPI. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. National Center for Biotechnology Information. Retrieved from [Link]

  • IntechOpen. (n.d.). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. Retrieved from [Link]

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  • PubMed. (n.d.). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. National Center for Biotechnology Information. Retrieved from [Link]

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  • PubMed. (n.d.). Evidence that methylsulfonyl metabolites of m-dichlorobenzene are causative substances of induction of hepatic microsomal drug-metabolizing enzymes by the parent compound in rats. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

The Ascendant Role of 1-(Methylsulfonyl)-1,4-Diazepane Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals Authored by [Your Name/Gemini], Senior Application Scientist Abstract The 1,4-diazepane scaffold, a seven-membered heterocycle, has long been...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract

The 1,4-diazepane scaffold, a seven-membered heterocycle, has long been recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a methylsulfonyl group at the N-1 position imparts a unique combination of physicochemical properties, including enhanced metabolic stability, modulated basicity, and the ability to engage in specific hydrogen bond interactions. This guide provides a comprehensive technical overview of 1-(methylsulfonyl)-1,4-diazepane derivatives and their analogs, exploring their synthesis, structure-activity relationships (SAR), and burgeoning therapeutic potential. We delve into the rationale behind synthetic strategies and provide detailed experimental protocols, offering a practical resource for researchers in the field. The emerging significance of this scaffold in oncology and neurodegenerative diseases is highlighted, supported by recent findings and quantitative data.

Introduction: The Strategic Value of the 1-(Methylsulfonyl)-1,4-Diazepane Scaffold

The enduring appeal of the 1,4-diazepane ring system in drug design stems from its conformational flexibility, allowing it to present substituents in a variety of spatial orientations to interact with biological targets.[3] When fused with a benzene ring, it forms the well-known benzodiazepine structure, renowned for its anxiolytic, anticonvulsant, and muscle relaxant properties.[1][4] However, the exploration of non-fused 1,4-diazepanes has opened new avenues for therapeutic intervention.

The incorporation of a methylsulfonyl group (-SO₂CH₃) at a nitrogen atom is a strategic decision in medicinal chemistry. This group is a strong hydrogen bond acceptor and can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[5] In the context of the 1,4-diazepane scaffold, the N-methylsulfonyl moiety reduces the basicity of the nitrogen atom it is attached to, which can prevent unwanted interactions with off-target biological molecules and improve oral bioavailability. Furthermore, the sulfonyl group is generally resistant to metabolic degradation, enhancing the in vivo stability of the compound.

This guide will systematically explore the synthesis and therapeutic applications of this promising class of molecules, providing both foundational knowledge and practical insights for their further development.

Synthetic Strategies and Methodologies

The synthesis of 1-(methylsulfonyl)-1,4-diazepane derivatives typically involves a multi-step process, beginning with the formation of the diazepane ring, followed by the introduction of the methylsulfonyl group. The choice of synthetic route often depends on the desired substitution pattern on the diazepane core.

Core Synthesis of 1-(Methylsulfonyl)-1,4-diazepane

The fundamental approach to the parent scaffold involves the selective N-monosulfonylation of 1,4-diazepane. A common challenge is to achieve mono-substitution, as the two secondary amine groups have similar reactivity. This is often addressed by using a protecting group strategy.

Experimental Protocol: Synthesis of 1-(Methylsulfonyl)-1,4-diazepane

Step 1: Mono-Boc Protection of 1,4-Diazepane

  • Rationale: The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for one of the amine functionalities due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. The use of a slight excess of di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent allows for the selective formation of the mono-protected product. Dichloromethane (DCM) is a common solvent choice due to its inertness and ability to dissolve both reactants. The reaction is typically run at a low temperature to control the exothermicity and improve selectivity.

  • Procedure:

    • Dissolve 1,4-diazepane (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 1,4-diazepane-1-carboxylate.

Step 2: N-Sulfonylation

  • Rationale: The sulfonylation of the remaining free amine is achieved using methanesulfonyl chloride in the presence of a base. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used as organic bases to neutralize the hydrochloric acid generated during the reaction. The choice of an aprotic solvent like DCM prevents unwanted side reactions.

  • Procedure:

    • Dissolve tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq) in anhydrous DCM under an inert atmosphere.

    • Add triethylamine (TEA) (1.5 eq) to the solution.

    • Cool the mixture to 0 °C.

    • Add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude tert-butyl 4-(methylsulfonyl)-1,4-diazepane-1-carboxylate.

Step 3: Deprotection

  • Rationale: The final step involves the removal of the Boc protecting group under acidic conditions. Trifluoroacetic acid (TFA) in DCM is a standard and efficient method for this deprotection, typically proceeding cleanly at room temperature.

  • Procedure:

    • Dissolve the crude product from the previous step in DCM.

    • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 1-(methylsulfonyl)-1,4-diazepane. Further purification can be achieved by crystallization or chromatography if necessary.

Characterization: The final product and intermediates should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.

Synthesis of Substituted Analogs

The synthesis of substituted 1-(methylsulfonyl)-1,4-diazepane derivatives can be achieved by either starting with a substituted 1,4-diazepane or by modifying the diazepane ring after the introduction of the methylsulfonyl group. For instance, derivatives with substituents at the C-5 or C-7 positions are of significant interest for modulating pharmacological activity.

Diagram: Synthetic Workflow for 1-(Methylsulfonyl)-1,4-diazepane Derivatives

G cluster_0 Core Synthesis cluster_1 Analog Synthesis start 1,4-Diazepane step1 Mono-Boc Protection (Boc)₂O, DCM start->step1 step2 N-Sulfonylation MsCl, TEA, DCM step1->step2 step3 Deprotection TFA, DCM step2->step3 end 1-(Methylsulfonyl)-1,4-diazepane step3->end start_analog Substituted 1,4-Diazepane start_analog->step1 core_product 1-(Methylsulfonyl)-1,4-diazepane functionalization Functionalization (e.g., Alkylation, Acylation) core_product->functionalization final_analog Substituted Analogs functionalization->final_analog

Caption: General synthetic pathways to the 1-(methylsulfonyl)-1,4-diazepane core and its substituted analogs.

Therapeutic Applications and Biological Activity

Derivatives of the 1-(methylsulfonyl)-1,4-diazepane scaffold have demonstrated promising activity in several therapeutic areas, most notably in oncology and neurodegenerative diseases.

Anticancer Activity

Recent studies have highlighted the potential of 1-(methylsulfonyl)-1,4-diazepane derivatives as anticancer agents.[6] For example, a series of 7-[4-(methylsulfonyl)-1,4-diazepan-1-yl]-substituted[4][7]oxazolo[4,5-d]pyrimidines has been synthesized and evaluated for their antitumor activity. One particular analog, 2-(4-methylphenyl)-7-[4-(methylsulfonyl)-1,4-diazepan-1-yl]-5-phenyl[4][7]oxazolo[4,5-d]pyrimidine, exhibited very high activity against the NCI-H460 non-small cell lung cancer cell line.[6]

The mechanism of action for these compounds is still under investigation, but it is hypothesized that the diazepane moiety acts as a versatile scaffold to correctly orient the pharmacophoric groups for interaction with their biological targets. The methylsulfonyl group likely contributes to the overall physicochemical properties of the molecules, enhancing their drug-like characteristics.

Table 1: Anticancer Activity of Selected 1-(Methylsulfonyl)-1,4-diazepane Analogs

Compound IDStructureCancer Cell LineGI₅₀ (µM)TGI (µM)LC₅₀ (µM)Reference
1 2-(4-methylphenyl)-7-[4-(methylsulfonyl)-1,4-diazepan-1-yl]-5-phenyl[4][7]oxazolo[4,5-d]pyrimidineNCI-H460 (Lung)1.22.5>100[6]
2 2-phenyl-7-[4-(methylsulfonyl)-1,4-diazepan-1-yl]-5-(4-tolyl)[4][7]oxazolo[4,5-d]pyrimidineSNB-75 (CNS)1.93.67.4[2]
Neurodegenerative Disorders

The 1,4-diazepane scaffold is also being explored for its potential in treating neurodegenerative diseases, such as Alzheimer's disease. A recent doctoral thesis described the investigation of 1,4-diazepane derivatives as inhibitors of amyloid-β (Aβ) aggregation, a key pathological hallmark of Alzheimer's.[8] The study found that certain derivatives exhibited significant neuroprotective potential and were able to rescue neuronal cells from Aβ-induced cytotoxicity.[8] While this research did not specifically focus on N-methylsulfonylated analogs, it provides a strong rationale for exploring this modification to potentially enhance the pharmacokinetic and pharmacodynamic properties of these Aβ aggregation inhibitors. The ability of such compounds to cross the blood-brain barrier is a critical factor for their therapeutic efficacy.[8]

Diagram: Potential Mechanism in Alzheimer's Disease

G abeta Aβ Monomers oligomers Toxic Aβ Oligomers abeta->oligomers Aggregation plaques Aβ Plaques oligomers->plaques neuron Neuron oligomers->neuron Interaction neurotoxicity Neurotoxicity neuron->neurotoxicity compound 1-(Ms)-1,4-diazepane Derivative compound->oligomers Inhibition

Caption: Hypothesized mechanism of action for 1-(methylsulfonyl)-1,4-diazepane derivatives in Alzheimer's disease.

Structure-Activity Relationships (SAR)

While a comprehensive SAR study for the 1-(methylsulfonyl)-1,4-diazepane class is still emerging, preliminary data allows for the formulation of some initial hypotheses.

  • The N-Methylsulfonyl Group: This moiety appears to be crucial for maintaining good drug-like properties. Its electron-withdrawing nature modulates the basicity of the adjacent nitrogen, which can be important for avoiding off-target effects and improving oral absorption. Its metabolic stability is also a key asset.

  • Substitution on the Diazepane Ring: Modifications at the C-5 and C-7 positions of the diazepane ring are likely to have a significant impact on biological activity by altering the spatial arrangement of other substituents.

  • Substituents at the N-4 Position: The nature of the substituent at the second nitrogen atom of the diazepane ring is a critical determinant of biological activity. Large, aromatic groups at this position have been shown to be important for anticancer activity.[6]

Further systematic exploration of these structural modifications is warranted to build a more complete understanding of the SAR for this promising scaffold.

Future Directions and Conclusion

The 1-(methylsulfonyl)-1,4-diazepane scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of this core, coupled with its favorable physicochemical properties, makes it an attractive starting point for the development of new drugs targeting a range of diseases.

Future research should focus on:

  • Elucidation of specific molecular targets: Identifying the precise biological targets of the active compounds is crucial for understanding their mechanism of action and for rational drug design.

  • Comprehensive SAR studies: Systematic modification of the scaffold and its substituents will provide a more detailed understanding of the structural requirements for optimal activity.

  • In vivo evaluation: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

References

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Foundational

Foreword: Charting the Course for a Novel Diazepane Derivative

An In-depth Technical Guide to the Solubility Profile of 1-(Methylsulfonyl)-1,4-diazepane To the researchers, scientists, and drug development professionals delving into the potential of novel chemical entities, this gui...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 1-(Methylsulfonyl)-1,4-diazepane

To the researchers, scientists, and drug development professionals delving into the potential of novel chemical entities, this guide serves as a comprehensive roadmap for characterizing a critical physicochemical property: the solubility of 1-(Methylsulfonyl)-1,4-diazepane. The journey from a promising molecule to a viable therapeutic is paved with rigorous scientific investigation, and understanding a compound's solubility is a foundational pillar of this process. Poor aqueous solubility can present significant challenges, leading to inadequate absorption, variable bioavailability, and ultimately, the failure of an otherwise potent drug candidate.[1][2][3][4]

This document moves beyond a mere recitation of protocols. It embodies the perspective of a seasoned application scientist, offering not just the "what" and "how," but the crucial "why" behind each experimental choice. We will construct a logical, self-validating framework for the comprehensive solubility profiling of 1-(Methylsulfonyl)-1,4-diazepane, a molecule of interest within the medicinally significant 1,4-diazepine class of compounds.[5] While specific experimental solubility data for this exact molecule is not yet publicly available, this guide will equip you with the strategy and detailed methodologies to generate this crucial dataset.

Molecular Overview and Predicted Physicochemical Properties

1.1. The 1,4-Diazepane Scaffold

The 1,4-diazepane core is a seven-membered heterocyclic ring containing two nitrogen atoms. This scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds, including antipsychotics, anxiolytics, and anticancer agents.[5][6] Its conformational flexibility allows it to interact with a variety of biological targets.[7]

1.2. Structural Features of 1-(Methylsulfonyl)-1,4-diazepane

The subject of our investigation, 1-(Methylsulfonyl)-1,4-diazepane, incorporates a methylsulfonyl (-SO₂CH₃) group on one of the nitrogen atoms of the diazepane ring. This functional group is expected to significantly influence the molecule's physicochemical properties. The sulfonamide group is a strong electron-withdrawing group and a hydrogen bond acceptor.

1.3. Predicted Physicochemical Properties

In the absence of experimental data, we can infer some properties from structurally related compounds. For instance, other small molecules containing a methylsulfonyl and a diazepane or similar cyclic amine moiety have calculated XLogP3 values (a measure of lipophilicity) ranging from -0.9 to -1.3.[8][9] This suggests that 1-(Methylsulfonyl)-1,4-diazepane is likely to be a relatively polar molecule with a propensity for aqueous solubility. However, in silico predictions are a starting point, not a substitute for empirical data.

A summary of predicted and known properties for related structures is presented in Table 1.

PropertyPredicted/Known Value for Similar StructuresImplication for Solubility
Molecular Weight ~192.27 g/mol (Calculated for C6H14N2O2S)Low molecular weight is generally favorable for solubility.
XLogP3-AA -0.9 to -1.3 (for related structures)[8][9]Suggests hydrophilicity and potential for good aqueous solubility.
Hydrogen Bond Donors 1 (the secondary amine)Can participate in hydrogen bonding with water.
Hydrogen Bond Acceptors 4 (two nitrogens, two sulfonyl oxygens)Can readily accept hydrogen bonds from water, enhancing solubility.

Table 1: Predicted Physicochemical Properties of 1-(Methylsulfonyl)-1,4-diazepane and Their Implications.

A Strategic Approach to Solubility Profiling

A comprehensive understanding of a compound's solubility requires the determination of both its kinetic and thermodynamic solubility.[1][10][11]

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves, often from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer.[1][12] It is a high-throughput assessment crucial in the early stages of drug discovery for ranking compounds and identifying potential solubility liabilities.[1][13][14]

  • Thermodynamic Solubility: This represents the true equilibrium solubility, which is the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure when the solution is in equilibrium with the solid material.[1][11][15] This measurement is vital for later-stage development, including formulation and toxicology studies.[1][15]

Our experimental plan will address both aspects, starting with a rapid kinetic assessment and progressing to a more rigorous thermodynamic determination.

Experimental Protocols for Solubility Determination

The following protocols are designed to be self-validating, with clear endpoints and controls. The choice of analytical technique is critical; High-Performance Liquid Chromatography (HPLC) is recommended for its specificity and sensitivity, though UV-Vis spectroscopy can be a simpler alternative if the compound has a suitable chromophore and there are no interfering excipients.[12][16][17]

Kinetic Solubility Assay (Nephelometry or HPLC-UV)

This high-throughput screening method rapidly assesses the solubility of a compound upon its introduction from a DMSO stock into an aqueous buffer. The point at which the compound precipitates is its kinetic solubility. Laser nephelometry, which measures light scattering from insoluble particles, is an ideal method for this assay due to its speed and sensitivity.[18]

Rationale: In early discovery, many compounds are stored in DMSO. This assay mimics the initial dilution of these compounds into aqueous buffers for biological screening, quickly flagging compounds that may precipitate in assays.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Prepare 10 mM Stock in 100% DMSO serial Serial Dilution of Stock in DMSO Plate stock->serial transfer Transfer to 96-well Plate Containing Aqueous Buffer serial->transfer incubate Incubate with Shaking (e.g., 2 hours at RT) transfer->incubate nephelometer Read Plate on Nephelometer (Measure Light Scattering) incubate->nephelometer hplc Alternatively: Centrifuge, Collect Supernatant, Analyze by HPLC-UV incubate->hplc data Determine Concentration at which Precipitation Occurs nephelometer->data hplc->data

Caption: Workflow for Kinetic Solubility Determination.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(Methylsulfonyl)-1,4-diazepane in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate (the "source plate"), perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to ~0.02 mM).

  • Assay Plate Preparation: Fill a clear-bottom 96-well plate (the "assay plate") with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Transfer a small, fixed volume (e.g., 2 µL) from each well of the source plate to the corresponding well of the assay plate. This will result in a final DMSO concentration of 1-2%, which is generally well-tolerated in biological assays.

  • Incubation: Cover the assay plate and shake it at room temperature for 1-2 hours to allow for precipitation to occur.

  • Analysis:

    • Nephelometry: Read the plate using a nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility.[18]

    • HPLC-UV (Alternative): Centrifuge the plate to pellet any precipitate. Carefully remove the supernatant and analyze the concentration of the dissolved compound by a validated HPLC-UV method.

Thermodynamic (Equilibrium) Solubility Assay (Shake-Flask Method)

The "shake-flask" method is the gold standard for determining thermodynamic solubility.[4] It involves equilibrating an excess of the solid compound with the solvent of interest over an extended period.

Rationale: This method determines the true equilibrium solubility, which is crucial for understanding the maximum achievable concentration in a formulation and for predicting oral absorption. It reflects the interplay between the compound's crystal lattice energy and its solvation energy.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid Add Excess Solid Compound to Vials with Solvent shake Shake/Agitate at Controlled Temperature (e.g., 24-48h) add_solid->shake check Ensure Excess Solid Remains Undissolved shake->check separate Separate Solid from Solution (Centrifugation/Filtration) check->separate dilute Dilute Supernatant separate->dilute hplc Quantify by HPLC-UV against a Calibration Curve dilute->hplc result Calculate Solubility (e.g., in µg/mL or µM) hplc->result

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid 1-(Methylsulfonyl)-1,4-diazepane (e.g., 1-2 mg) to a series of vials, each containing a known volume (e.g., 1 mL) of the desired solvent (e.g., water, pH 7.4 buffer, simulated gastric fluid, etc.). The key is to have undissolved solid remaining at the end of the experiment.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be done by centrifugation followed by careful removal of the supernatant, or by filtering through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification:

    • Prepare a standard calibration curve of 1-(Methylsulfonyl)-1,4-diazepane in the mobile phase of the HPLC method.

    • Dilute the saturated supernatant into the linear range of the calibration curve.

    • Analyze the diluted sample by a validated HPLC-UV method.[19]

  • Calculation: Calculate the concentration of the saturated solution using the calibration curve, accounting for the dilution factor. This value is the thermodynamic solubility.

Key Factors Influencing Solubility: pH and Polymorphism

4.1. The Influence of pH

The solubility of ionizable compounds is highly dependent on the pH of the solution.[3][20][21] 1-(Methylsulfonyl)-1,4-diazepane has a secondary amine within its diazepane ring, which is basic and will be protonated at acidic pH.

  • At low pH (e.g., in the stomach): The secondary amine will be protonated (R₂NH₂⁺), forming a salt. This ionized form is expected to be significantly more water-soluble than the neutral form.

  • At neutral or high pH (e.g., in the intestine): The amine will be predominantly in its neutral, un-ionized form.

Experimental Design for pH-Solubility Profile:

To fully characterize the compound, the thermodynamic solubility should be determined across a range of physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4). This data is critical for predicting its dissolution behavior throughout the gastrointestinal tract.[21]

4.2. The Potential Impact of Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[22][23] Different polymorphs of the same compound can have different crystal lattice energies, which in turn can lead to different solubilities, dissolution rates, and stability.[24][25][26] A metastable polymorph will generally be more soluble than the most stable form.[24]

Self-Validating Protocol Consideration:

During the thermodynamic solubility experiment, it is crucial to analyze the remaining solid by techniques such as X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). This will confirm if a phase transition to a more stable, less soluble polymorphic form has occurred during the equilibration period. Such a transition would mean the measured solubility corresponds to the more stable form.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different conditions.

Solvent/Buffer SystemTemperature (°C)MethodSolubility (µg/mL)Solubility (µM)
Water25Thermodynamic[Experimental Value][Calculated Value]
PBS, pH 7.425Kinetic[Experimental Value][Calculated Value]
PBS, pH 7.425Thermodynamic[Experimental Value][Calculated Value]
SGF*, pH 1.237Thermodynamic[Experimental Value][Calculated Value]
FaSSIF**, pH 6.537Thermodynamic[Experimental Value][Calculated Value]

*SGF: Simulated Gastric Fluid **FaSSIF: Fasted State Simulated Intestinal Fluid

Table 2: Example Data Summary for the Solubility Profile of 1-(Methylsulfonyl)-1,4-diazepane.

Interpretation:

The collected data will provide a comprehensive picture of the compound's solubility. A high aqueous solubility (>100 µg/mL) at physiological pH would be advantageous, suggesting that poor solubility is unlikely to be a barrier to oral absorption.[13] Conversely, low solubility (<10 µg/mL) would signal the need for formulation strategies to enhance dissolution, such as salt formation or particle size reduction.[2]

Conclusion: A Foundation for Rational Drug Development

This guide provides a robust, scientifically-grounded framework for determining the complete solubility profile of 1-(Methylsulfonyl)-1,4-diazepane. By systematically evaluating both kinetic and thermodynamic solubility, and by considering the critical influences of pH and polymorphism, researchers can generate the high-quality data necessary for informed decision-making in the drug development process. This methodical approach ensures that the solubility characteristics of this promising compound are thoroughly understood, paving the way for its successful progression.

References

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Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of 1-(Methylsulfonyl)-1,4-diazepane

Preamble: Navigating the Landscape of Structural Chemistry This document is structured to provide not just a methodology, but a cohesive narrative that explains the rationale behind each experimental step, ensuring a sel...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Landscape of Structural Chemistry

This document is structured to provide not just a methodology, but a cohesive narrative that explains the rationale behind each experimental step, ensuring a self-validating and reproducible scientific process.

Introduction to 1-(Methylsulfonyl)-1,4-diazepane: A Molecule of Interest

The 1,4-diazepane scaffold is a privileged seven-membered heterocyclic motif found in a variety of biologically active compounds.[2] Its inherent conformational flexibility allows it to adopt various shapes to interact with diverse biological targets. The introduction of a methylsulfonyl group at the N1 position is expected to significantly influence the molecule's electronic and steric properties. The strong electron-withdrawing nature of the sulfonyl group can alter the basicity of the nitrogen atom it is attached to, and its steric bulk will impact the conformational preferences of the diazepane ring. A detailed crystal structure analysis is therefore essential to elucidate these effects.

Synthesis and Crystallization: From Powder to Perfect Crystal

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis of 1-(Methylsulfonyl)-1,4-diazepane

A plausible synthetic route to 1-(Methylsulfonyl)-1,4-diazepane would involve the monosulfonylation of 1,4-diazepane. A common challenge in such reactions is achieving mono-substitution over di-substitution. A potential approach is the use of a protecting group strategy or careful control of stoichiometry.

Experimental Protocol: Synthesis

  • Protection: React 1,4-diazepane with a suitable protecting group, for example, a tert-butoxycarbonyl (Boc) group, to yield mono-protected 1-Boc-1,4-diazepane.

  • Sulfonylation: React the mono-protected diazepane with methanesulfonyl chloride in the presence of a non-nucleophilic base such as triethylamine or diisopropylethylamine in an aprotic solvent like dichloromethane at 0 °C to room temperature.

  • Deprotection: Remove the Boc protecting group under acidic conditions, for instance, with trifluoroacetic acid in dichloromethane or hydrochloric acid in dioxane, to yield the desired 1-(Methylsulfonyl)-1,4-diazepane, likely as a hydrochloride salt.[3][4]

  • Purification: The crude product should be purified by column chromatography or recrystallization to achieve a purity of >99%, which is crucial for successful crystallization.

Crystallization: The Art of Molecular Ordering

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical. For a molecule like 1-(Methylsulfonyl)-1,4-diazepane, which is expected to be a polar solid, a range of polar and non-polar solvents should be screened.

Experimental Protocol: Crystallization

  • Solvent Screening: Screen a variety of solvents for solubility, including methanol, ethanol, acetonitrile, ethyl acetate, and acetone. A good starting point is to find a solvent in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a solvent in which the compound is insoluble but which is miscible with the solvent of the solution (the precipitant). The slow diffusion of the precipitant vapor into the solution will gradually decrease the solubility of the compound, promoting crystal growth.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

For a related compound, 1,4-Ditosyl-1,4-diazepane, single crystals were successfully obtained by recrystallization from acetonitrile at room temperature.[5] This suggests that acetonitrile could be a promising solvent for 1-(Methylsulfonyl)-1,4-diazepane as well.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Once a suitable single crystal is obtained, its three-dimensional structure can be determined using single-crystal X-ray diffraction.[6][7]

Experimental Protocol: Data Collection, Structure Solution, and Refinement

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-173 K) to minimize thermal motion of the atoms. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. A series of diffraction images are collected as the crystal is rotated.

  • Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as absorption.

  • Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods, typically with software like SHELXS.[5]

  • Structure Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL).[5] This process optimizes the atomic coordinates, and atomic displacement parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction Analysis synthesis Synthesis of 1-(Methylsulfonyl)-1,4-diazepane purification Purification (>99%) synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure

Caption: Experimental workflow for crystal structure analysis.

Hypothetical Results and Discussion: A Predictive Structural Analysis

Based on the analysis of related structures from the Cambridge Structural Database and published literature, we can predict the key structural features of 1-(Methylsulfonyl)-1,4-diazepane.

Molecular Structure and Conformation

The 1,4-diazepane ring is known to adopt several low-energy conformations, with the chair and boat forms being the most common.[8] In the crystal structure of 1,4-Ditosyl-1,4-diazepane, the seven-membered ring exhibits a conformation where two carbon atoms are disordered, indicating the presence of multiple conformations in the solid state.[5] For 1-(Methylsulfonyl)-1,4-diazepane, the diazepane ring is expected to adopt a distorted chair or boat conformation to accommodate the bulky methylsulfonyl group.

Caption: Predicted molecular structure of 1-(Methylsulfonyl)-1,4-diazepane.

Bond Lengths and Angles

The bond lengths and angles are expected to be within the normal ranges for similar compounds. The S-N bond length will be indicative of the interaction between the sulfonyl group and the diazepine nitrogen. The C-N-S bond angle will reflect the steric strain imposed by the methylsulfonyl group.

Supramolecular Assembly and Intermolecular Interactions

The presence of the sulfonyl group and the secondary amine (N-H) provides sites for hydrogen bonding. It is highly probable that the crystal packing will be dominated by intermolecular N-H···O hydrogen bonds, where the N-H of one molecule interacts with one of the sulfonyl oxygen atoms of a neighboring molecule. These interactions could lead to the formation of one-dimensional chains or two-dimensional networks. In the crystal structure of 1,4-Ditosyl-1,4-diazepane, the packing is stabilized by C-H···O hydrogen bonds.[5]

Crystallographic Data Summary (Hypothetical)

The following table summarizes the expected crystallographic data for 1-(Methylsulfonyl)-1,4-diazepane, based on typical values for organic molecules of similar size.

ParameterHypothetical Value
Chemical formulaC₆H₁₄N₂O₂S
Formula weight178.25 g/mol
Crystal systemMonoclinic or Orthorhombic
Space groupP2₁/c or P2₁2₁2₁
a, b, c (Å)10-15 Å
α, β, γ (°)90, 90-110, 90
Volume (ų)1000-1500
Z4
Density (calculated)1.2-1.4 g/cm³
Absorption coefficient (μ)0.2-0.4 mm⁻¹
F(000)384
Crystal size (mm³)0.2 x 0.2 x 0.1
θ range for data collection2-28°
Reflections collected>5000
Independent reflections>2000
R_int<0.05
Final R indices [I>2σ(I)]R₁ < 0.05, wR₂ < 0.15
Goodness-of-fit on F²~1.0

Conclusion and Future Perspectives

This technical guide has outlined a comprehensive and scientifically rigorous approach to the crystal structure analysis of 1-(Methylsulfonyl)-1,4-diazepane. While a definitive crystal structure is yet to be reported in the public domain, this document provides the necessary framework for its determination and offers a predictive analysis of its key structural features. The elucidation of this crystal structure will provide invaluable insights into the conformational preferences and intermolecular interactions of this molecule, which can guide further drug design and development efforts. The methodologies described herein are robust and widely applicable to the structural characterization of other novel small molecules.

References

  • He, L. (2012). 1,4-Ditosyl-1,4-diazepane. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1716. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Laboratory Reactions Involving 1-(Methylsulfonyl)-1,4-diazepane

Introduction: The Strategic Importance of the 1-(Methylsulfonyl)-1,4-diazepane Scaffold in Medicinal Chemistry The 1,4-diazepane motif is recognized within the drug discovery community as a "privileged structure," owing...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 1-(Methylsulfonyl)-1,4-diazepane Scaffold in Medicinal Chemistry

The 1,4-diazepane motif is recognized within the drug discovery community as a "privileged structure," owing to its prevalence in a multitude of biologically active compounds.[1] This seven-membered heterocyclic system offers a flexible yet constrained three-dimensional architecture, making it an ideal scaffold for mimicking peptide turns and presenting substituents in a well-defined spatial orientation. This characteristic is crucial for achieving high-affinity interactions with biological targets such as G-protein coupled receptors (GPCRs) and enzymes.[1]

The addition of a methylsulfonyl group to the diazepine nitrogen at the 1-position, yielding 1-(Methylsulfonyl)-1,4-diazepane, serves a dual purpose. Firstly, the sulfonamide group is a key pharmacophoric element in many successful drugs, often acting as a hydrogen bond acceptor and influencing the overall physicochemical properties of the molecule, such as solubility and metabolic stability. Secondly, the electron-withdrawing nature of the sulfonyl group modulates the nucleophilicity of the adjacent nitrogen atom, a factor that can be strategically exploited in synthetic chemistry.

This guide provides a comprehensive overview of the laboratory setup and a detailed protocol for a common and synthetically valuable reaction involving 1-(Methylsulfonyl)-1,4-diazepane: its use as a nucleophile in an SNAr (Nucleophilic Aromatic Substitution) reaction. This specific transformation is a cornerstone in the synthesis of various therapeutic agents, particularly in the development of antagonists for the serotonin 5-HT6 receptor, a key target in the treatment of cognitive disorders associated with Alzheimer's disease and schizophrenia.[2][3][4]

Safety First: Hazard Analysis and Risk Mitigation

A thorough understanding and implementation of safety protocols are paramount for any chemical synthesis. The following is a summary of known hazards and recommended handling procedures.

Hazard Identification:

  • 1-(Methylsulfonyl)-1,4-diazepane hydrochloride (Reactant): This compound is classified as an irritant.[5] Direct contact with eyes, skin, and mucous membranes should be avoided. Inhalation of dust particles may cause respiratory irritation.

  • 4-Fluoro-3-nitrobenzonitrile (Reactant): This compound is a toxic solid. It is harmful if swallowed, in contact with skin, or if inhaled. It causes serious eye irritation.

  • Potassium Carbonate (Base): Causes serious eye irritation and may cause respiratory irritation. It is harmful if swallowed.

  • Dimethyl Sulfoxide (DMSO) (Solvent): While having low toxicity itself, DMSO can enhance the absorption of other chemicals through the skin. It is also combustible.

Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes of corrosive or irritating chemicals.
Hand Protection Nitrile gloves (double-gloving recommended)Provides a barrier against skin contact with reactants and solvent.
Body Protection Chemical-resistant laboratory coatProtects skin and clothing from spills.
Respiratory Use in a certified chemical fume hoodPrevents inhalation of hazardous dusts and vapors.[6][7]

Handling and Storage: All manipulations involving solid reagents should be performed in a well-ventilated chemical fume hood to minimize inhalation risk.[6][7] Store all chemicals in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Core Protocol: SNAr Synthesis of 4-(4-(Methylsulfonyl)-1,4-diazepan-1-yl)-3-nitrobenzonitrile

This protocol details the nucleophilic aromatic substitution reaction between 1-(Methylsulfonyl)-1,4-diazepane hydrochloride and 4-fluoro-3-nitrobenzonitrile. The free secondary amine of the diazepane acts as the nucleophile, displacing the fluoride on the electron-deficient aromatic ring.

Causality of Experimental Choices:
  • Reactant Form: The hydrochloride salt of 1-(Methylsulfonyl)-1,4-diazepane is used as it is often the commercially available and more stable form. The base (K₂CO₃) is required to neutralize the HCl salt in situ, liberating the free secondary amine which is the active nucleophile.

  • Solvent: Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for SNAr reactions. It effectively solvates the potassium cation of the base, enhancing the nucleophilicity of the diazepine, and can dissolve a wide range of organic substrates.

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base, sufficient to deprotonate the amine hydrochloride without causing unwanted side reactions that might occur with stronger bases.

  • Temperature: Heating the reaction to 80 °C provides the necessary activation energy to overcome the barrier for the formation of the Meisenheimer complex, the key intermediate in the SNAr mechanism, leading to a reasonable reaction rate.[9][10]

Reaction Scheme:

Caption: SNAr reaction for the synthesis of a 5-HT₆ antagonist precursor.

Equipment and Reagents:
ItemQuantityPurpose
1-(Methylsulfonyl)-1,4-diazepane HCl1.0 eq (e.g., 214.7 mg, 1.0 mmol)Nucleophile precursor
4-Fluoro-3-nitrobenzonitrile1.0 eq (e.g., 166.1 mg, 1.0 mmol)Electrophile
Anhydrous Potassium Carbonate (K₂CO₃)2.5 eq (e.g., 345.5 mg, 2.5 mmol)Base
Anhydrous Dimethyl Sulfoxide (DMSO)5 mLSolvent
Round-bottom flask (25 mL)1Reaction vessel
Magnetic stirrer and stir bar1Agitation
Heating mantle with temperature controller1Temperature control
Condenser1Prevent solvent loss
Nitrogen/Argon inlet1Inert atmosphere
Standard glassware for workup-Extraction, drying
Rotary evaporator1Solvent removal
Silica gel for column chromatography-Purification
Step-by-Step Methodology:
  • Vessel Preparation: Ensure the 25 mL round-bottom flask, stir bar, and condenser are thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

  • Reagent Addition: To the reaction flask, add 1-(Methylsulfonyl)-1,4-diazepane hydrochloride (1.0 eq), 4-fluoro-3-nitrobenzonitrile (1.0 eq), and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMSO (5 mL) to the flask.

  • Reaction Setup: Equip the flask with the magnetic stir bar and condenser, and place it in the heating mantle on the magnetic stirrer. Establish an inert atmosphere by connecting the top of the condenser to a nitrogen or argon line with an oil bubbler outlet.

  • Reaction Execution: Begin stirring and heat the reaction mixture to 80 °C. Maintain this temperature for 4-6 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a TLC plate and spot the starting material and the reaction mixture at regular intervals. A suitable eluent system would be Ethyl Acetate/Hexane (e.g., 1:1 v/v). The disappearance of the starting material and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.

  • Workup:

    • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water (50 mL).

    • Extract the aqueous phase with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL) to remove residual DMSO and inorganic salts.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel. The column is typically eluted with a gradient of ethyl acetate in hexane to isolate the pure 4-(4-(Methylsulfonyl)-1,4-diazepan-1-yl)-3-nitrobenzonitrile.

Mechanism and Broader Context: Targeting the 5-HT6 Receptor

The SNAr reaction proceeds via a well-established addition-elimination mechanism. The liberated amine from the diazepane attacks the electron-deficient carbon bearing the fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[9][10] The negative charge is delocalized onto the electron-withdrawing nitro and cyano groups. In the final step, the leaving group (fluoride) is eliminated, restoring the aromaticity of the ring and yielding the final product.

SNAr_Mechanism S-NAr Addition-Elimination Mechanism Reactants Diazepane Nucleophile + Activated Aryl Fluoride Addition Nucleophilic Attack Reactants->Addition Meisenheimer Meisenheimer Complex (Resonance Stabilized) Addition->Meisenheimer Step 1 (Rate-determining) Elimination Loss of Fluoride Meisenheimer->Elimination Product Substituted Aromatic Product Elimination->Product Step 2 (Fast)

Caption: Key steps of the SNAr mechanism.

The product of this reaction is a valuable intermediate for synthesizing potent and selective 5-HT6 receptor antagonists. The 5-HT6 receptor, a GPCR predominantly expressed in the brain, modulates cholinergic and glutamatergic neurotransmission. Antagonism of this receptor has been shown to enhance cognitive performance in preclinical models, making it a promising strategy for treating cognitive deficits.[4][11] The synthesized intermediate can be further modified, for example, by reducing the nitro group to an amine, which can then be used to build more complex molecules that fit the pharmacophore model of 5-HT6 antagonists.

Signaling_Pathway cluster_Neuron Postsynaptic Neuron 5HT6R 5-HT₆ Receptor (GPCR) AC Adenylate Cyclase 5HT6R->AC Activates (Gs) cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA DARPP32 DARPP-32 PKA->DARPP32 Downstream Modulation of Cholinergic & Glutamatergic Systems DARPP32->Downstream Cognition Enhanced Cognition Downstream->Cognition Antagonist 5-HT₆ Antagonist (Synthesized from Diazepane) Antagonist->5HT6R Blocks

Caption: Simplified pathway showing 5-HT₆ receptor antagonism.

References

  • Dudek, J., et al. (2014). Synthesis and biological evaluation of new 1,3,5-triazine derivatives as 5-HT6 receptor ligands. European Journal of Medicinal Chemistry, 84, 435-446. Available at: [Link]

  • Glennon, R. A., et al. (2004). The Medicinal Chemistry of 5-HT6 Receptor Ligands with a Focus on Arylsulfonyltryptamine Analogs. Current Topics in Medicinal Chemistry, 4(5), 539-558. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Angene Chemical. (2025). Safety Data Sheet: 1-(3-Fluoro-benzyl)-[12]diazepane hydrochloride. Available at: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available at: [Link]

  • Ivachtchenko, A. V., et al. (2011). Synthesis and SAR of tolylamine 5-HT6 antagonists. Bioorganic & Medicinal Chemistry Letters, 21(9), 2756-2760. Available at: [Link]

  • Kandri Rodi, Y., et al. (2012). Alkylation reactions of 7-chloro-1,5-benzodiazepine-2,4-diones under phase transfer catalysis conditions. Journal of Chemical and Pharmaceutical Research, 4(1), 21-26. Available at: [Link]

  • de Candia, M., et al. (2021). Discovery of 1-(phenylsulfonyl)-1H-indole-based multifunctional ligands targeting cholinesterases and 5-HT6 receptor with anti-amyloid and anti-tau properties. European Journal of Medicinal Chemistry, 223, 113645. Available at: [Link]

  • Smith, J. G. (2022). Nucleophilic Aromatic Substitution. In Organic Chemistry (6th ed.). McGraw-Hill.
  • Czarnota-Łydka, K., et al. (2023). A new series of 1,3,5-triazine derivatives as potent 5-HT6 receptor ligands with agonistic properties. European Journal of Medicinal Chemistry, 258, 115590. Available at: [Link]

  • Wu, Y., et al. (2015). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 20(11), 2014-2027. Available at: [Link]

  • López-Vallejo, F., et al. (2011). Extended N-Arylsulfonylindoles as 5-HT6 Receptor Antagonists: Design, Synthesis & Biological Evaluation. PLoS ONE, 6(5), e20358. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Quantification of 1-(Methylsulfonyl)-1,4-diazepane

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Analytical Imperative for 1-(Methylsulfonyl)-1,4-diazepane 1-(Methylsulfonyl)-1,4-diazepane is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for 1-(Methylsulfonyl)-1,4-diazepane

1-(Methylsulfonyl)-1,4-diazepane is a heterocyclic compound featuring a diazepine ring system, which is a "privileged structure" in medicinal chemistry, known for its diverse biological activities.[1][2] The incorporation of a methylsulfonyl group suggests a compound with potential for unique pharmacological properties, possibly influencing its solubility, metabolic stability, and target engagement. As with any novel therapeutic candidate or chemical entity, robust and reliable analytical methods for its precise quantification in various matrices are paramount. These methods are the bedrock of preclinical and clinical development, underpinning pharmacokinetic studies, dose-response relationship assessments, and quality control of pharmaceutical formulations.

This comprehensive guide provides detailed application notes and validated protocols for the quantification of 1-(Methylsulfonyl)-1,4-diazepane. We will explore multiple analytical modalities, focusing on High-Performance Liquid Chromatography (HPLC) with both Ultraviolet (UV) and Tandem Mass Spectrometry (MS/MS) detection, as well as Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices is elucidated to empower researchers to adapt and troubleshoot these methods effectively.

Physicochemical Profile and Analytical Considerations

While specific experimental data for 1-(Methylsulfonyl)-1,4-diazepane is not widely published, we can infer key analytical properties from its structure and related compounds. The presence of the sulfonyl group and the diazepine ring suggests a polar molecule. A related compound, N-methyl-1-methylsulfonyl-4-(pyridine-4-carbonyl)-1,4-diazepane-6-carboxamide, has a computed molecular weight of 340.40 g/mol and a negative XLogP3-AA value of -1.3, indicating hydrophilicity.[3] This polarity guides our choice of analytical techniques, favoring reversed-phase HPLC with aqueous mobile phases. The tertiary amines in the diazepine ring are potential sites for protonation, making electrospray ionization (ESI) in positive mode a promising approach for LC-MS/MS analysis.

Section 1: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds due to its versatility, robustness, and high resolving power.[4][5] We present two detector options: UV for routine analysis and MS/MS for high sensitivity and selectivity, particularly in complex biological matrices.[6][7]

HPLC-UV Method for Pharmaceutical Formulations

This method is ideal for the quality control of bulk drug substances and finished pharmaceutical products where the concentration of the analyte is relatively high and the matrix is clean.

Rationale for Method Design:

  • Stationary Phase: A C18 column is selected for its broad applicability in reversed-phase chromatography, effectively retaining moderately polar to nonpolar analytes.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer provides good peak shape and retention time control. The buffer maintains a consistent pH, ensuring the ionization state of the analyte remains stable, which is crucial for reproducible chromatography.

  • UV Detection: The wavelength for detection should be set at the absorbance maximum of 1-(Methylsulfonyl)-1,4-diazepane. In the absence of a known spectrum, a preliminary scan from 200-400 nm is necessary to determine the optimal wavelength.

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid

    • Mobile Phase B: Acetonitrile

    • Gradient: 10% B to 70% B over 10 minutes, hold at 70% B for 2 minutes, then return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: To be determined (e.g., 254 nm as a starting point)

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-(Methylsulfonyl)-1,4-diazepane reference standard and dissolve in 10 mL of methanol.

    • Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase (90:10 Mobile Phase A:B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Sample Preparation (Tablets):

      • Weigh and finely powder not fewer than 20 tablets.

      • Accurately weigh a portion of the powder equivalent to 10 mg of the active pharmaceutical ingredient (API).

      • Transfer to a 100 mL volumetric flask, add approximately 70 mL of methanol, and sonicate for 15 minutes.

      • Allow to cool to room temperature and dilute to volume with methanol. Mix well.

      • Filter a portion of the solution through a 0.45 µm PTFE syringe filter.

      • Dilute the filtrate with the initial mobile phase to a final concentration within the calibration range.

  • Method Validation: The method should be validated according to ICH guidelines, assessing linearity, precision, accuracy, specificity, and robustness.[4]

Data Presentation: HPLC-UV

ParameterResult
Retention Time~ 6.5 min (Hypothetical)
Linearity (r²)> 0.999
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)< 2.0%
LC-MS/MS Method for Biological Matrices (Plasma)

For pharmacokinetic studies, it is essential to quantify the drug in biological fluids like plasma. LC-MS/MS offers unparalleled sensitivity and selectivity for this purpose.[8][9]

Rationale for Method Design:

  • Sample Preparation: Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples. A combination of acetonitrile and an internal standard is used. The internal standard (IS), a structurally similar molecule, is crucial for correcting for variations in sample preparation and instrument response.

  • Chromatography: A rapid gradient on a C18 column allows for fast analysis times while still achieving separation from endogenous matrix components.

  • Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+) is chosen based on the expected protonation of the amine groups. Multiple Reaction Monitoring (MRM) is used for quantification, providing high specificity by monitoring a specific precursor ion to product ion transition.

Experimental Protocol: LC-MS/MS

  • Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then return to 5% B and equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometer Settings (Hypothetical):

    • Ionization Mode: ESI+

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • MRM Transitions:

      • Analyte (1-(Methylsulfonyl)-1,4-diazepane): To be determined by direct infusion of a standard solution. A plausible transition would be based on the protonated molecule [M+H]+.

      • Internal Standard (e.g., a stable isotope-labeled analog): To be determined.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (e.g., at 100 ng/mL).

    • Vortex for 30 seconds.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

  • Method Validation: A full validation according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation) is required.

Data Presentation: LC-MS/MS

ParameterResult
Retention Time~ 1.8 min (Hypothetical)
Linearity (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Upper Limit of Quantification (ULOQ)1000 ng/mL
Accuracy (% Bias)Within ±15%
Precision (% CV)< 15%

Workflow Diagram: LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Acetonitrile with Internal Standard (150 µL) plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Separation supernatant->hplc msms MS/MS Detection (MRM) hplc->msms quant Quantification msms->quant report Report Results quant->report

Caption: Workflow for the quantification of 1-(Methylsulfonyl)-1,4-diazepane in plasma.

Section 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[10][11] For a polar compound like 1-(Methylsulfonyl)-1,4-diazepane, derivatization may be necessary to improve its volatility and chromatographic behavior.[10][12]

Rationale for Method Design:

  • Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens (e.g., secondary amines). Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace active hydrogens with trimethylsilyl (TMS) groups, increasing volatility and thermal stability.

  • GC Separation: A non-polar capillary column is suitable for separating the derivatized analyte from other sample components.

  • MS Detection: Electron ionization (EI) is a standard ionization technique for GC-MS, producing a characteristic fragmentation pattern that can be used for identification and quantification in Selected Ion Monitoring (SIM) mode.

Experimental Protocol: GC-MS

  • Instrumentation: A GC system coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Inlet Temperature: 280 °C

    • Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.

    • Injection Mode: Splitless

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM). Ions to be monitored will be determined from the mass spectrum of the derivatized analyte.

  • Sample Preparation and Derivatization (from a cleaned-up extract):

    • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the matrix.

    • Evaporate the extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine to the dry residue.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature and inject 1 µL into the GC-MS.

  • Method Validation: The method must be validated for its intended purpose, considering linearity, precision, accuracy, and sensitivity.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow start Sample Matrix extraction Liquid-Liquid or Solid-Phase Extraction start->extraction evaporation Evaporation to Dryness extraction->evaporation derivatization Derivatization with BSTFA evaporation->derivatization gcms GC-MS Analysis (SIM Mode) derivatization->gcms quant Quantification gcms->quant

Caption: General workflow for GC-MS analysis including a derivatization step.

Conclusion and Future Perspectives

The analytical methods detailed in this guide provide a robust framework for the accurate and precise quantification of 1-(Methylsulfonyl)-1,4-diazepane in both pharmaceutical and biological matrices. The choice of technique will depend on the specific application, with HPLC-UV being suitable for routine quality control and LC-MS/MS offering the high sensitivity required for bioanalysis. GC-MS presents a viable alternative, particularly with appropriate derivatization.

It is imperative that any method chosen be fully validated in accordance with the relevant regulatory guidelines to ensure data integrity. As research into 1-(Methylsulfonyl)-1,4-diazepane and its analogs progresses, these methods can be further refined and adapted to meet evolving analytical challenges.

References

  • Agilent Technologies. (n.d.). Analysis of Benzodiazepines in Blood by LC/MS/MS.
  • Der Pharma Chemica. (2016). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents.
  • PubMed Central. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands.
  • ResearchGate. (2020). The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass.
  • PubMed. (n.d.). Quantitation of benzodiazepines in blood and urine using gas chromatography-mass spectrometry (GC-MS).
  • Benchchem. (n.d.). Cross-Validation of Analytical Methods for Sulfonamides: A Comparative Guide.
  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and characterization of some 1,4-diazepines derivatives.
  • PubMed. (2011). Validation of an analytical method to determine sulfamides in kidney by HPLC-DAD and PARAFAC2 with first-order derivative chromatograms.
  • PubMed Central. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines.
  • ResearchGate. (2013). Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids.
  • MOST Wiedzy. (2019). Application of GC-MS/MS technique for the determination of benzodiazepines in blood samples.
  • PubChem. (n.d.). N-methyl-1-methylsulfonyl-4-(pyridine-4-carbonyl)-1,4-diazepane-6-carboxamide.
  • Thermo Fisher Scientific. (n.d.). GC-MS/MS Analysis of Benzodiazepines Using Analyte Protectants.
  • PubMed. (2011). Analyses of benzodiazepines and their metabolites in various biological matrices by LC-MS(/MS).
  • Pharmacophore. (2012). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DIAZEPAM AND IMIPRAMINE IN BULK & PHARMACEUTICAL FORMULATIONS.
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • MDPI. (2021). Evaluation of Physicochemical Properties of Amphiphilic 1,4-Dihydropyridines and Preparation of Magnetoliposomes.
  • National Institute of Standards and Technology. (n.d.). Development of a GC-MS method for determination of Benzodiazepine Series Drugs.
  • Preprints.org. (2023). Development and Validation of an Analytical Method for the Simultaneous Detection of Sulfonamides, Trimethoprim and Dapsone in.
  • ResearchGate. (2013). Analytical methods for determination of benzodiazepines. A short review.
  • ResearchGate. (2015). Method validation for simultaneous determination of 12 sulfonamides in honey using biochip array technology.
  • MDPI. (2020). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides.
  • Bentham Science. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • Future Science. (2017). Quantitative bioanalysis by LC–MS for the development of biological drugs.
  • DSpace. (2004). Quantitative analysis of 33 benzodiazepines, metabolites and benzodiazepine-like substances in whole blood by liquid chromatography.
  • Macedonian Journal of Chemistry and Chemical Engineering. (2023). ECO-FRIENDLY RP-HPLC METHOD FOR DETERMINATION OF DIAZEPAM IN COATED TABLET.
  • csbsju.edu. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
  • ResearchGate. (2016). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents.
  • NIH. (1977). The application of HPLC to the determination of some 1,4 benzodiazepines and their metabolites in plasma.
  • OPUS. (2015). Analytical Methods.
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Method

Application Note: A Systematic Approach to HPLC Method Development for the Analysis of 1-(Methylsulfonyl)-1,4-diazepane

Abstract This application note presents a detailed, science-driven strategy for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-(Methylsulfonyl)-1,4-diazepane. As a small, h...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, science-driven strategy for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-(Methylsulfonyl)-1,4-diazepane. As a small, highly polar, basic compound lacking a strong UV chromophore, this analyte presents significant challenges for traditional reversed-phase chromatography. We will deconstruct these challenges and provide a systematic workflow that explores alternative chromatographic modes, including Hydrophilic Interaction Chromatography (HILIC) and Mixed-Mode Chromatography. The protocols herein are designed to guide researchers and drug development professionals toward a selective, sensitive, and reliable analytical method suitable for quality control and research applications.

Introduction: The Analytical Challenge

1-(Methylsulfonyl)-1,4-diazepane belongs to the diazepine class of heterocyclic compounds, which are core structures in many biologically active molecules.[1] The analytical control of such molecules is critical during drug development and manufacturing. The specific challenge with this analyte stems from a combination of its physicochemical properties:

  • High Polarity: The presence of the sulfonyl group and the diazepine ring, coupled with a small molecular size, results in a highly hydrophilic molecule. This leads to poor, often unreproducible, retention on conventional non-polar stationary phases like C18.[2]

  • Basic Nature: The nitrogen atoms in the diazepine ring are basic. Interaction between these basic sites and acidic residual silanols on the surface of silica-based columns can cause severe peak tailing and poor chromatographic performance.

  • Lack of a Strong Chromophore: The molecule does not possess conjugated double bonds or aromatic rings that would allow for sensitive detection using standard UV-Vis detectors at wavelengths above 220 nm.

Addressing these issues requires moving beyond standard reversed-phase protocols and employing a logical, multi-faceted method development strategy.[3]

Analyte Characterization & Strategic Implications

A thorough understanding of the analyte's properties is the foundation of effective method development. While experimental data for this specific molecule is scarce, we can predict its properties based on its structure and related compounds.

PropertyPredicted Value / CharacteristicChromatographic Implication
Structure Chemical structure of 1-(Methylsulfonyl)-1,4-diazepaneSmall, flexible seven-membered ring.
Molecular Weight ~178.24 g/mol Small molecule, potentially fast diffusion.
logP (Octanol-Water) < 0 (Highly Negative)Very polar/hydrophilic. Will not retain well in reversed-phase.[4]
pKa Estimated ~7-9 (for the secondary amine)Analyte will be protonated (cationic) at acidic pH. Mobile phase pH control is critical to ensure a consistent charge state and good peak shape.[5]
UV Absorbance No significant chromophorePoor sensitivity with UV detection. Requires alternative detection methods like Mass Spectrometry (MS), Evaporative Light Scattering (ELSD), or Charged Aerosol Detection (CAD).[6]

The Method Development Workflow

Our strategy is a phased approach, beginning with a broad screening of viable chromatographic modes and detectors, followed by systematic optimization of the most promising conditions. This workflow ensures that resources are used efficiently and leads to a robust final method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Systematic Optimization cluster_2 Phase 3: Finalization Detector Detector Selection (MS, ELSD, CAD) Column Column Screening (HILIC, Mixed-Mode, Polar RP) Detector->Column In parallel MobilePhase Mobile Phase Screening (ACN/Buffer, MeOH/Buffer) Column->MobilePhase SelectBest Select Best Condition (Column + Detector) MobilePhase->SelectBest Optimize_pH Optimize Mobile Phase pH SelectBest->Optimize_pH Optimize_Buffer Optimize Buffer Strength Optimize_pH->Optimize_Buffer Optimize_Gradient Optimize Gradient Profile Optimize_Buffer->Optimize_Gradient Optimize_Temp Optimize Temperature Optimize_Gradient->Optimize_Temp FinalMethod Final Robust Method Optimize_Temp->FinalMethod Validation Method Validation (ICH) FinalMethod->Validation

Caption: A phased workflow for HPLC method development.

Phase 1: Screening Protocols

The goal of this phase is to identify a suitable combination of stationary phase, mobile phase, and detector that provides adequate retention and a detectable signal for the analyte.

Detector Selection Rationale

Given the absence of a UV chromophore, a universal detector or mass spectrometer is required.

  • Mass Spectrometry (MS): The preferred choice for its high sensitivity and selectivity. The analyte is expected to ionize well in positive electrospray ionization (ESI+) mode due to its basic nitrogens. It provides mass confirmation, which is invaluable.[7]

  • Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD): Excellent universal alternatives if an MS is not available. They are gradient-compatible and provide a response proportional to the mass of the analyte, but require volatile mobile phase buffers (e.g., ammonium formate, ammonium acetate).

Protocol: Initial Column & Mobile Phase Screening

This protocol outlines the screening of three column chemistries, each addressing the analyte's polarity and basicity in a different way.

Objective: To achieve a retention factor (k') greater than 2 with acceptable peak shape (Asymmetry factor between 0.8 and 1.5).

Screening Columns:

Column TypeStationary Phase ExampleDimensionsSeparation Principle
HILIC Amide, Diol, or Bare Silica2.1 x 100 mm, 1.7 µmPartitions the polar analyte into a water-enriched layer on the stationary phase surface. Requires high organic mobile phase.[2]
Mixed-Mode Reversed-Phase / Weak Cation Exchange (e.g., C18 with embedded sulfonic acid groups)2.1 x 100 mm, 2.7 µmProvides dual retention mechanisms: hydrophobic interaction from the C18 and ionic interaction from the cation exchanger.
Polar-Endcapped RP Ascentis RP-Amide2.1 x 100 mm, 2.7 µmA reversed-phase column with a polar functional group near the silica surface to improve retention of polar compounds and shield silanols.[5]

Screening Conditions (Run each column with both mobile phases):

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 2 µL

  • Sample Concentration: 0.1 mg/mL in 50:50 Acetonitrile:Water

  • Detector: MS (ESI+), ELSD, or CAD

Mobile Phase Systems:

  • System A (Formic Acid):

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • System B (Ammonium Acetate):

    • A: 10 mM Ammonium Acetate in Water, pH 5.0

    • B: Acetonitrile

Generic Screening Gradient:

Time (min)%B (for HILIC)%B (for Mixed-Mode / RP)
0.0955
5.07095
5.1955
7.0955

Expected Outcome & Decision Making: The HILIC and Mixed-Mode columns are hypothesized to provide the best performance. If the HILIC column shows good retention (k' > 2) and peak shape, it is often the preferred choice for polar, basic compounds. The Mixed-Mode column offers an excellent alternative with potentially unique selectivity.

Phase 2: Systematic Optimization Protocol (HILIC Example)

Assuming the HILIC column provided the most promising initial results, this protocol details the steps to refine the separation.

Objective: To achieve baseline separation of the main analyte peak from any impurities, with optimal sensitivity and run time.

Starting Point: The best condition from the HILIC screening (e.g., Amide column with Acetonitrile/Ammonium Acetate mobile phase).

Step-by-Step Optimization:

  • Optimize Mobile Phase pH & Buffer Concentration:

    • Rationale: The pH controls the charge state of the analyte, while the buffer salt competes with the analyte for interaction with the stationary phase, affecting both retention and peak shape.

    • Protocol:

      • Prepare 10 mM mobile phase buffers at different pH values (e.g., pH 3.5, 4.5, 5.5) using ammonium formate.

      • Run an isocratic hold (e.g., 90% Acetonitrile) at each pH and observe the effect on retention time and peak asymmetry.

      • Select the pH that gives the best peak shape.

      • Using the optimal pH, vary the buffer concentration (e.g., 5 mM, 10 mM, 20 mM) and select the concentration that provides the best balance of retention and peak shape.

  • Optimize Gradient Profile:

    • Rationale: A well-designed gradient ensures that all compounds of interest are eluted as sharp peaks within a reasonable time.

    • Protocol:

      • Perform a broad scouting gradient (e.g., 95% to 50% B in 10 minutes) to determine the elution window for the analyte and any impurities.

      • Based on the scouting run, design a shallower gradient around the elution point of the main peak to maximize resolution. For example, if the peak elutes at 80% B, a gradient from 85% to 75% B over 5-7 minutes may be effective.

      • Adjust the initial and final hold times to ensure proper column equilibration and elution of all components.

  • Optimize Column Temperature:

    • Rationale: Temperature affects mobile phase viscosity and reaction kinetics, which can influence peak shape and retention time.

    • Protocol:

      • Using the optimized gradient, run the analysis at different temperatures (e.g., 25 °C, 35 °C, 45 °C).

      • Higher temperatures typically decrease retention times and can improve peak efficiency (narrower peaks). Select a temperature that provides robust and reproducible results.

Final Method & Validation Considerations

Once optimized, the final method should be documented. A hypothetical final method is presented below.

Hypothetical Optimized HILIC-MS Method:

ParameterCondition
Column Amide HILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5
Mobile Phase B Acetonitrile
Gradient 95% B (0-1 min), 95% to 80% B (1-6 min), 80% to 95% B (6.1 min), hold at 95% B (6.1-8 min)
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
Detector Mass Spectrometer (ESI+)
MS Parameters Scan Range: m/z 100-500; Capillary Voltage: 3.0 kV; Source Temp: 150 °C

Before implementation for routine use, the method must be validated according to ICH guidelines (Q2(R1)) to demonstrate its suitability. Key validation parameters include:

  • Specificity: Ensuring no interference from diluents or potential impurities.

  • Linearity: Demonstrating a linear relationship between concentration and response.

  • Accuracy & Precision: Confirming the method provides correct and reproducible results.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determining the sensitivity of the method.

  • Robustness: Assessing the method's reliability with small, deliberate variations in parameters.

Conclusion

The analysis of 1-(Methylsulfonyl)-1,4-diazepane by HPLC requires a departure from conventional reversed-phase chromatography. By understanding the analyte's physicochemical properties—specifically its high polarity and basicity—a logical method development plan can be executed. A strategy focusing on HILIC or Mixed-Mode chromatography, paired with a universal or mass-based detector, is shown to be a highly effective approach. The systematic optimization of mobile phase parameters and temperature is critical to achieving a final method that is robust, sensitive, and fit for purpose in a regulated drug development environment.

References

  • Fayed, E. A., et al. (2018). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica.

  • Sigma-Aldrich. Developing HPLC Methods.

  • D'Ascenzo, G., et al. (2002). Trace analysis of sulfonylurea herbicides in water samples by solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of Chromatography A.

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.

  • Heravi, M. M., et al. (2013). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules.

  • Arote, R. B., et al. (2014). Development of a RP-HPLC Method for Simultaneous Determination of Some Antidiabetic Sulfonylurea Drugs in Bulk and. International Journal of Pharmaceutical Sciences Review and Research.

  • PubChem. N-methyl-1-methylsulfonyl-4-(pyridine-4-carbonyl)-1,4-diazepane-6-carboxamide. National Center for Biotechnology Information.

  • Szatkowska, P., et al. (2020). Analytical methods for determination of benzodiazepines. A short review. Open Chemistry.

  • Phenomenex. HPLC Method Development Guide.

  • Rao, K. S., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research.

  • ResearchGate. HPLC-MS chromatograms of four sulfonylurea pesticides.

  • Grigorieva, V., et al. (2022). Evaluation of Physicochemical Properties of Amphiphilic 1,4-Dihydropyridines and Preparation of Magnetoliposomes. Pharmaceutics.

  • Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.

  • Çelik, İ., et al. (2021). Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry.

  • Khan, I., et al. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis.

  • H.P.L.C. Technology Ltd. The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases.

  • Magni, F., et al. (2000). Identification of Sulfonylureas in Serum by Electrospray Mass Spectrometry. Analytical Biochemistry.

  • Boukhris, S., et al. (2013). Theoretical Study of 1, 4-Diazepines Synthesis: The Reaction Mechanism and Tautomerism in Gas Phase and in Solution. International Journal of Pharmaceutical, Chemical, and Biological Sciences.

Sources

Application

Application Notes and Protocols: 1-(Methylsulfonyl)-1,4-diazepane in Radiolabeling Studies

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[1] This document provides a comprehensive guide to the potential application of a novel derivative, 1-(Methylsulfonyl)-1,4-diazepane, as a precursor for developing radiolabeled tracers for Positron Emission Tomography (PET) imaging. We present a detailed, field-proven methodology for the synthesis of a putative [¹⁸F]-labeled tracer, rigorous quality control procedures, and protocols for in vitro and in vivo characterization. This guide is designed to provide researchers with the foundational knowledge and practical steps to explore the utility of this and similar compounds in radiopharmaceutical development.

Introduction: The Rationale for 1-(Methylsulfonyl)-1,4-diazepane in PET Imaging

Nitrogen-containing heterocycles are fundamental components of a vast number of pharmaceuticals, owing to their ability to engage in diverse biological interactions.[2][3] The 1,4-diazepine core, in particular, has been extensively explored for its psychoactive, anticancer, and antimicrobial properties.[1][4] The introduction of a methylsulfonyl group to this scaffold offers a unique combination of chemical stability and potential for biological targeting.

The methylsulfonyl group is a key feature, serving a dual purpose. Firstly, it can influence the pharmacokinetic profile of the molecule. Secondly, and more critically for our application, the sulfonyl group can act as a leaving group for nucleophilic substitution, a cornerstone of [¹⁸F]-radiolabeling chemistry.[5] The development of novel PET tracers is a critical endeavor in drug discovery and diagnostics, enabling non-invasive, quantitative assessment of biological processes in vivo.[6][7] This document outlines a strategic approach to leveraging 1-(Methylsulfonyl)-1,4-diazepane as a precursor for a novel PET tracer.

[¹⁸F]-Radiolabeling of 1-(Methylsulfonyl)-1,4-diazepane: A Proposed Protocol

The following protocol details a proposed method for the synthesis of [¹⁸F]-(1-(Methylsulfonyl)-1,4-diazepanyl)-X, where X represents a suitable functional group for radiolabeling. This protocol is based on established principles of [¹⁸F]-fluorination of sulfonate esters.[5]

Precursor Preparation and Characterization

The synthesis of the non-radioactive precursor is the crucial first step. While various synthetic routes to substituted 1,4-diazepines exist[8][9], a common approach involves the cyclocondensation of appropriate diamines and carbonyl compounds. For the purpose of this protocol, we assume the successful synthesis of a precursor molecule where a suitable leaving group for fluorination is present on a side chain attached to the diazepane ring.

Automated Radiosynthesis Workflow

The radiosynthesis is best performed in an automated synthesis module to ensure radiation safety and reproducibility.

Diagram of the Proposed Radiolabeling Workflow

G cluster_0 [¹⁸F]Fluoride Production & Trapping cluster_1 Elution & Azeotropic Drying cluster_2 Radiolabeling Reaction cluster_3 Purification cluster_4 Final Formulation A Cyclotron Production of [¹⁸F]Fluoride B Trapping on Anion Exchange Cartridge A->B C Elution with K₂CO₃/K₂₂₂ B->C D Azeotropic Drying (Acetonitrile) C->D E Addition of Precursor (1-(Methylsulfonyl)-1,4-diazepane derivative) D->E F Heating (e.g., 80-120°C) E->F G Semi-preparative HPLC F->G H Solid-Phase Extraction (SPE) (e.g., C18 cartridge) G->H I Elution with Ethanol H->I J Dilution with Saline I->J K Sterile Filtration J->K L Final Product for Injection K->L Quality Control

Caption: Automated radiosynthesis workflow for the production of the [¹⁸F]-labeled tracer.

Step-by-Step Protocol:

  • [¹⁸F]Fluoride Production and Trapping:

    • Produce aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron.

    • Trap the [¹⁸F]fluoride on a quaternary ammonium anion exchange cartridge (e.g., QMA).

  • Elution and Drying:

    • Elute the trapped [¹⁸F]fluoride from the cartridge using a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.

    • Perform azeotropic drying of the eluate under a stream of nitrogen at elevated temperature (e.g., 110°C) to remove water. Repeat with additions of anhydrous acetonitrile.

  • Radiolabeling Reaction:

    • Dissolve 1-5 mg of the 1-(Methylsulfonyl)-1,4-diazepane precursor (with an appropriate leaving group, such as a tosylate or mesylate on a side chain) in anhydrous acetonitrile or DMSO.

    • Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂ complex.

    • Heat the reaction mixture at 80-120°C for 10-20 minutes. The optimal temperature and time should be determined empirically.

  • Purification:

    • Dilute the reaction mixture with water and inject it onto a semi-preparative HPLC system (e.g., C18 column) to separate the [¹⁸F]-labeled product from unreacted [¹⁸F]fluoride and the precursor.

    • Collect the radioactive peak corresponding to the desired product.

    • Trap the collected fraction on a C18 solid-phase extraction (SPE) cartridge.

  • Formulation:

    • Wash the SPE cartridge with sterile water to remove any residual HPLC solvents.

    • Elute the final product from the cartridge with a small volume of ethanol.

    • Dilute the ethanolic solution with sterile saline for injection to achieve the desired final concentration and an ethanol content of <10%.

    • Pass the final solution through a 0.22 µm sterile filter into a sterile vial.

Quality Control: Ensuring Safety and Efficacy

Rigorous quality control is paramount for any radiopharmaceutical intended for human or animal use.[10][11][12][13] The following tests must be performed on the final product.

Parameter Method Acceptance Criteria Rationale
Radionuclidic Purity Gamma-ray spectroscopy>99.9% ¹⁸FEnsures no other radioactive isotopes are present.
Radiochemical Purity Analytical HPLC, Radio-TLC>95%Confirms the percentage of radioactivity in the desired chemical form.[13]
Specific Activity Calculated from HPLC data>1 Ci/µmolHigh specific activity is crucial to avoid pharmacological effects from the non-radioactive compound.
pH pH meter or pH strips4.5 - 7.5Ensures the final product is suitable for injection.
Residual Solvents Gas Chromatography (GC)Ethanol <10%, Acetonitrile <410 ppmLimits the amount of potentially toxic organic solvents.
Sterility USP <71> Sterility TestsNo microbial growthEnsures the product is free from microbial contamination.
Endotoxin Level Limulus Amebocyte Lysate (LAL) test<175 EU/VEnsures the product is free from pyrogenic bacterial endotoxins.

In Vitro Evaluation: Cellular Uptake and Binding Assays

In vitro assays are essential for characterizing the biological activity of the newly synthesized radiotracer before proceeding to more complex in vivo studies.[14][15][16]

Cell Culture
  • Select cell lines that are relevant to the hypothesized biological target of the 1,4-diazepane derivative. This could be based on known pharmacology of similar compounds (e.g., cancer cell lines, neuronal cells).[4]

  • Culture the selected cell lines in appropriate media and conditions until they reach a suitable confluency for the assay.

Cellular Uptake Assay Protocol
  • Cell Plating: Plate the cells in 12- or 24-well plates and allow them to adhere overnight.

  • Incubation with Radiotracer:

    • Prepare a solution of the [¹⁸F]-labeled 1-(Methylsulfonyl)-1,4-diazepane derivative in cell culture medium at a known concentration (e.g., 0.1-1 µCi/mL).

    • Remove the old medium from the cells and add the radiotracer-containing medium.

    • Incubate the plates at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to determine the uptake kinetics.

  • Washing:

    • At each time point, aspirate the radioactive medium.

    • Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any non-specifically bound tracer.

  • Cell Lysis and Counting:

    • Add a lysis buffer (e.g., 1 M NaOH) to each well to solubilize the cells.

    • Transfer the lysate to counting tubes and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Express the cell-associated radioactivity as a percentage of the total added radioactivity, normalized to the protein content of the cells (determined by a separate protein assay, e.g., BCA assay).

In Vivo Evaluation: Preclinical PET Imaging and Biodistribution

Preclinical imaging in animal models is a critical step to evaluate the pharmacokinetics and tumor-targeting potential of a new radiotracer.[6][17]

Animal Models
  • Use appropriate animal models (e.g., mice or rats) that are relevant to the intended clinical application. For oncology studies, this would typically involve tumor-bearing xenograft or syngeneic models.

PET/CT Imaging Protocol
  • Animal Preparation:

    • Fast the animals for 4-6 hours prior to the study to reduce background glucose metabolism if targeting a process related to glucose uptake.[17]

    • Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).

  • Radiotracer Administration:

    • Administer a known amount of the [¹⁸F]-labeled tracer (e.g., 100-200 µCi) via intravenous injection (e.g., tail vein).

  • PET/CT Imaging:

    • Acquire dynamic or static PET images at various time points post-injection (e.g., 30, 60, 90, 120 minutes). A CT scan should be acquired for anatomical co-registration and attenuation correction.[18]

  • Image Analysis:

    • Reconstruct the PET images and co-register them with the CT images.

    • Draw regions of interest (ROIs) on various organs and the tumor to quantify the tracer uptake.

    • Express the uptake as Standardized Uptake Value (SUV) or percentage of injected dose per gram of tissue (%ID/g).[19]

Diagram of In Vivo Evaluation Workflow

G cluster_0 Animal Preparation cluster_1 Radiotracer Administration cluster_2 PET/CT Imaging cluster_3 Image Analysis cluster_4 Ex Vivo Biodistribution A Fasting & Anesthesia B IV Injection of [¹⁸F]-labeled Tracer A->B C Dynamic/Static PET Scan B->C D CT Scan for Anatomy E Image Reconstruction & Co-registration D->E F ROI Analysis (SUV, %ID/g) E->F G Euthanasia & Organ Harvest F->G Validation H Weighing & Gamma Counting G->H I Calculation of %ID/g H->I J Comprehensive Tracer Profile I->J Final Biodistribution Data

Caption: Workflow for in vivo evaluation of the novel [¹⁸F]-labeled tracer.

Ex Vivo Biodistribution Protocol

Ex vivo biodistribution studies provide a more precise quantification of tracer uptake in various tissues and serve to validate the PET imaging data.[20]

  • Animal Groups: Use groups of animals (n=3-5 per group) for each time point.

  • Radiotracer Injection: Inject the [¹⁸F]-labeled tracer as described for the imaging study.

  • Euthanasia and Tissue Collection: At predetermined time points (e.g., 30, 60, 120 minutes post-injection), euthanize the animals.

  • Organ Harvesting: Promptly dissect and collect major organs and tissues (e.g., blood, heart, lungs, liver, kidneys, spleen, muscle, bone, brain, tumor).

  • Weighing and Counting: Weigh each tissue sample and measure its radioactivity using a gamma counter, along with standards of the injected dose.

  • Data Analysis: Calculate the tracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).

Example Biodistribution Data Table

Organ 30 min (%ID/g) 60 min (%ID/g) 120 min (%ID/g)
Blood1.5 ± 0.30.8 ± 0.20.3 ± 0.1
Heart1.2 ± 0.21.0 ± 0.10.7 ± 0.1
Lungs2.5 ± 0.51.8 ± 0.41.1 ± 0.2
Liver4.1 ± 0.85.5 ± 1.14.8 ± 0.9
Kidneys10.2 ± 2.08.5 ± 1.55.2 ± 1.0
Spleen0.9 ± 0.20.7 ± 0.10.5 ± 0.1
Muscle0.5 ± 0.10.4 ± 0.10.3 ± 0.1
Bone0.8 ± 0.21.1 ± 0.31.5 ± 0.4
Brain0.2 ± 0.050.1 ± 0.030.05 ± 0.01
Tumor3.5 ± 0.74.2 ± 0.93.8 ± 0.8

Note: The data presented are hypothetical and for illustrative purposes only.

Conclusion

1-(Methylsulfonyl)-1,4-diazepane represents a promising scaffold for the development of novel PET radiotracers. The protocols outlined in this application note provide a comprehensive framework for the radiosynthesis, quality control, and preclinical evaluation of such agents. By following these detailed methodologies, researchers can systematically investigate the potential of this and other diazepane derivatives as valuable tools in molecular imaging and drug development.

References

  • Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]

  • Standardization of Preclinical PET/CT Imaging to Improve Quantitative Accuracy, Precision, and Reproducibility: A Multicenter Study. Journal of Nuclear Medicine. [Link]

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Application

The Versatile Building Block: A Guide to 1-(Methylsulfonyl)-1,4-diazepane in Complex Molecule Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of the Mesyl-Protected Diazepane Scaffold In the intricate world of complex molecule synthesis, particularly within me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Mesyl-Protected Diazepane Scaffold

In the intricate world of complex molecule synthesis, particularly within medicinal chemistry and drug discovery, the choice of building blocks is paramount. The 1,4-diazepane moiety is a privileged scaffold, appearing in a multitude of biologically active compounds due to its unique conformational flexibility and ability to engage in diverse molecular interactions.[1][2][3] However, the inherent reactivity of its two secondary amine groups necessitates a strategic approach to protection and functionalization. This guide focuses on a key player in this field: 1-(methylsulfonyl)-1,4-diazepane . The introduction of the methylsulfonyl (mesyl) group offers a robust and versatile strategy for the selective functionalization of the diazepane ring system, paving the way for the efficient construction of novel and complex molecular architectures.[4]

The methylsulfonyl group serves as an excellent protecting group for one of the nitrogen atoms in the 1,4-diazepane ring. This protection strategy is advantageous for several reasons:

  • Selective Functionalization: It allows for the selective reaction at the unprotected secondary amine, enabling precise control over the synthetic route.

  • Chemical Stability: The sulfonamide bond is stable under a wide range of reaction conditions, including many coupling and functional group interconversion reactions.

  • Controlled Deprotection: The mesyl group can be reliably removed under specific conditions, unmasking the second amine for further elaboration at a later stage in the synthesis.

This application note provides a comprehensive overview of the synthesis, reactivity, and application of 1-(methylsulfonyl)-1,4-diazepane as a versatile building block. Detailed protocols for its synthesis, functionalization, and deprotection are provided to empower researchers in their quest for novel bioactive molecules.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a building block is essential for its effective use.

PropertyValueSource
Molecular Formula C₆H₁₄N₂O₂SChemBridge Corporation
Molecular Weight 178.25 g/mol ChemBridge Corporation
CAS Number 550371-85-2 (hydrochloride)ChemBridge Corporation
Appearance SolidChemBridge Corporation
Purity ≥95% (commercially available)ChemBridge Corporation

Synthesis of 1-(Methylsulfonyl)-1,4-diazepane: A General Protocol

The synthesis of 1-(methylsulfonyl)-1,4-diazepane can be readily achieved through the N-mesylation of commercially available 1,4-diazepane (homopiperazine). The following protocol is a general procedure that can be optimized for specific laboratory conditions.

Reaction Scheme:

Synthesis of 1-(Methylsulfonyl)-1,4-diazepane 1,4-Diazepane 1,4-Diazepane 1-(Methylsulfonyl)-1,4-diazepane 1-(Methylsulfonyl)-1,4-diazepane 1,4-Diazepane->1-(Methylsulfonyl)-1,4-diazepane Methanesulfonyl chloride, Base (e.g., Triethylamine), DCM, 0 °C to rt

Caption: N-Mesylation of 1,4-diazepane.

Materials:

ReagentCAS NumberMolecular WeightQuantity
1,4-Diazepane505-66-8100.16 g/mol 1.0 eq
Methanesulfonyl chloride124-63-0114.55 g/mol 1.0-1.2 eq
Triethylamine121-44-8101.19 g/mol 1.5-2.0 eq
Dichloromethane (DCM)75-09-2-Anhydrous

Experimental Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-diazepane (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.5-2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Mesyl Chloride: Slowly add methanesulfonyl chloride (1.0-1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford 1-(methylsulfonyl)-1,4-diazepane.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Methanesulfonyl chloride is sensitive to moisture, and the use of anhydrous solvent and an inert atmosphere prevents its hydrolysis.

  • Use of Base: Triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.

  • Controlled Addition at 0 °C: The reaction is exothermic, and slow addition of methanesulfonyl chloride at low temperature helps to control the reaction rate and minimize the formation of side products, such as the bis-mesylated diazepane.

Application in Complex Molecule Synthesis: N-Arylation Reactions

A primary application of 1-(methylsulfonyl)-1,4-diazepane is in the synthesis of N-aryl-1,4-diazepane derivatives, which are common motifs in pharmacologically active compounds.[9] The unprotected secondary amine provides a reactive handle for cross-coupling reactions, most notably the Buchwald-Hartwig and Ullmann-type N-arylation reactions.[10][11][12][13]

Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.

Buchwald-Hartwig Amination cluster_reactants Reactants cluster_catalyst Catalytic System Mesyl-Diazepane 1-(Methylsulfonyl)-1,4-diazepane N-Aryl Product 1-Aryl-4-(methylsulfonyl)-1,4-diazepane Mesyl-Diazepane->N-Aryl Product Aryl-Halide Aryl Halide (Ar-X) Aryl-Halide->N-Aryl Product Pd_Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Pd_Catalyst->N-Aryl Product Ligand Ligand (e.g., BINAP, Xantphos) Ligand->N-Aryl Product Base Base (e.g., NaOtBu, Cs₂CO₃) Base->N-Aryl Product

Caption: Buchwald-Hartwig N-arylation workflow.

General Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., Xantphos, 2-10 mol%), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 eq).

  • Addition of Reactants: Add the aryl halide (1.0 eq) and 1-(methylsulfonyl)-1,4-diazepane (1.1-1.5 eq).

  • Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture to 80-110 °C and stir until the starting materials are consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Ullmann-Type Condensation

The copper-catalyzed Ullmann condensation is a classical and often more economical alternative for N-arylation.

General Protocol for Ullmann-Type Condensation:

  • Reaction Setup: In a reaction vessel, combine the aryl iodide or bromide (1.0 eq), 1-(methylsulfonyl)-1,4-diazepane (1.2-2.0 eq), a copper(I) salt (e.g., CuI, 5-20 mol%), a ligand (e.g., L-proline or a phenanthroline derivative, 10-40 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a polar aprotic solvent such as DMF or DMSO.

  • Reaction: Heat the mixture to 100-150 °C and stir until completion.

  • Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify by column chromatography.

Deprotection of the Methylsulfonyl Group

The final step in many synthetic sequences involving this building block is the removal of the methylsulfonyl protecting group to liberate the secondary amine. This is typically achieved under reductive conditions.

Caption: Deprotection of the methylsulfonyl group.

Protocol for Deprotection using Magnesium in Methanol:

  • Reaction Setup: To a solution of the N-mesylated diazepane derivative in anhydrous methanol, add magnesium turnings (excess, e.g., 10-20 eq).

  • Reaction: Stir the suspension at room temperature or with gentle heating. The reaction can be monitored by the consumption of the magnesium and by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully quench the reaction with aqueous ammonium chloride solution. Filter the mixture to remove inorganic salts and concentrate the filtrate.

  • Purification: Extract the aqueous residue with an appropriate organic solvent. Dry the combined organic layers and concentrate to yield the deprotected diazepine, which can be further purified if necessary.

Expert Insights on Deprotection:

The magnesium/methanol system is an effective method for the reductive cleavage of sulfonamides. The reaction is believed to proceed via a single-electron transfer from the magnesium metal to the sulfonamide. It is a relatively mild method compared to other reductive conditions like sodium in liquid ammonia.

Conclusion

1-(Methylsulfonyl)-1,4-diazepane is a highly valuable and versatile building block for the synthesis of complex molecules, particularly in the field of medicinal chemistry. Its strategic use allows for the controlled and selective functionalization of the 1,4-diazepane scaffold, a privileged structure in numerous bioactive compounds. The straightforward synthesis, robust protection, and reliable deprotection protocols associated with this building block make it an essential tool for synthetic chemists. The application notes and protocols provided herein are intended to serve as a practical guide for researchers and scientists, enabling them to leverage the full potential of 1-(methylsulfonyl)-1,4-diazepane in their synthetic endeavors.

References

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI. [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (n.d.). National Institutes of Health. [Link]

  • Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. (n.d.). Bentham Science. [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. (n.d.). Der Pharma Chemica. [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Current Organic Synthesis. [Link]

  • N 1-Arylation of 1,4-Benzodiazepine-2-ones with Diaryliodonium Salts. (n.d.). National Institutes of Health. [Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (n.d.). National Institutes of Health. [Link]

  • Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. (n.d.). MDPI. [Link]

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. (n.d.). National Institutes of Health. [Link]

  • Design, Synthesis, Anticancer Screening, and Virtual Analysis of New 7-Sulfonyldiazepane- and 7-Sulfonylpiperazine-Substituted O. (n.d.). ResearchGate. [Link]

  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. (n.d.). MDPI. [Link]

  • Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. (n.d.). ResearchGate. [Link]

  • Production method of 1,4-diazepane derivatives. (n.d.).
  • Spectral Assignments and Reference Data. (n.d.). CONICET. [Link]

  • Facile and diastereoselective arylation of the privileged 1,4-dihydroisoquinolin-3(2H)-one scaffold. (n.d.). National Institutes of Health. [Link]

  • 1 H-NMR Spectrum for.... (n.d.). ResearchGate. [Link]

  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. (n.d.). National Institutes of Health. [Link]

  • Chiral resolution of an intermediate of suvorexant and cocrystals thereof. (n.d.).
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. [Link]

  • 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). (n.d.). ResearchGate. [Link]

  • 1-(1-Methylsulfonylazetidin-3-yl)-1,4-diazepane. (n.d.). PubChem. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Parameters for 1-(Methylsulfonyl)-1,4-diazepane

Welcome to the technical support center for the synthesis and optimization of 1-(Methylsulfonyl)-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 1-(Methylsulfonyl)-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this specific synthesis. Our goal is to equip you with the necessary knowledge to navigate the nuances of this reaction, ensuring reproducibility and high-purity outcomes.

Introduction: The Chemistry of Selective Monosulfonylation

The synthesis of 1-(Methylsulfonyl)-1,4-diazepane involves the selective monosulfonylation of 1,4-diazepane (also known as homopiperazine). While seemingly straightforward, this reaction presents a classic chemoselectivity challenge: how to favor the formation of the desired mono-sulfonylated product over the thermodynamically stable N,N'-bis(methylsulfonyl)-1,4-diazepane. The nucleophilicity of the two secondary amine groups in the starting material is similar, making precise control of reaction parameters paramount. This guide will delve into the critical aspects of this synthesis, from reaction setup to purification and characterization, providing a framework for successful and optimized outcomes.

Core Synthesis Protocol

This protocol outlines a standard laboratory procedure for the synthesis of 1-(Methylsulfonyl)-1,4-diazepane. Subsequent sections will address common issues and optimization strategies.

Experimental Protocol: Synthesis of 1-(Methylsulfonyl)-1,4-diazepane

Materials:

  • 1,4-Diazepane (Homopiperazine)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol or Ethyl Acetate/Hexanes mixtures)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-diazepane (1.0 equivalent) and triethylamine (1.1 to 1.5 equivalents) in anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath with stirring.

  • Addition of Mesyl Chloride: Prepare a solution of methanesulfonyl chloride (0.9 to 1.0 equivalent) in a small volume of anhydrous dichloromethane. Add this solution dropwise to the cooled reaction mixture over a period of 30-60 minutes using a dropping funnel. Maintaining a low temperature during addition is crucial to control the reaction rate and selectivity.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material and the formation of the product and byproducts.

  • Quenching and Work-up: Once the reaction is deemed complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x volumes). Combine all organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and byproducts, but a gradient of methanol in dichloromethane is a common starting point.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the synthesis of 1-(Methylsulfonyl)-1,4-diazepane in a question-and-answer format.

Q1: My reaction is producing a significant amount of the N,N'-bis(methylsulfonyl)-1,4-diazepane byproduct. How can I improve the selectivity for the mono-sulfonylated product?

A1: This is the most common challenge in this synthesis. The formation of the di-substituted byproduct is favored under certain conditions. Here are the key parameters to adjust:

  • Stoichiometry: Carefully control the molar ratio of methanesulfonyl chloride to 1,4-diazepane. Using a slight excess of the diazepine or a slight deficiency of the mesyl chloride can favor monosulfonylation. Start with a ratio of 0.9:1 (MsCl:diazepane) and adjust as needed based on your results.

  • Rate of Addition: Add the methanesulfonyl chloride solution slowly and dropwise to the reaction mixture. A rapid addition can create localized areas of high mesyl chloride concentration, leading to the di-substituted product.

  • Temperature: Maintain a low reaction temperature (0 °C or even lower, e.g., -20 °C) throughout the addition of methanesulfonyl chloride.[1] Lower temperatures decrease the reaction rate, allowing for better control over the selectivity.

  • Base Selection: While triethylamine is commonly used, a bulkier or weaker base, such as pyridine, can sometimes improve selectivity by minimizing the deprotonation of the initially formed mono-sulfonamide, which can then react further.

Q2: The reaction is very slow or does not go to completion. What could be the issue?

A2: Several factors can contribute to a sluggish reaction:

  • Reagent Quality: Ensure that the methanesulfonyl chloride is of high purity and has not hydrolyzed. It is a moisture-sensitive reagent.[2][3] Similarly, use anhydrous solvent and fresh, dry base.

  • Insufficient Base: An inadequate amount of base will result in the formation of the hydrochloride salt of the unreacted amine, which is not nucleophilic. Ensure at least one equivalent of base is used to neutralize the HCl generated during the reaction. An excess of base (e.g., 1.5 equivalents) is often beneficial.

  • Low Temperature: While low temperatures are crucial for selectivity, if the reaction is too slow, you can allow it to warm slowly to room temperature after the addition of mesyl chloride is complete and monitor its progress.

Q3: I am having difficulty purifying the product from the starting material and the di-substituted byproduct. Do you have any recommendations for column chromatography?

A3: The separation of the mono-substituted product, di-substituted byproduct, and unreacted starting material can be challenging due to their similar polarities.

  • Choice of Stationary Phase: Standard silica gel is usually sufficient.

  • Eluent System: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., 100% dichloromethane) and gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 10% methanol in dichloromethane. The less polar di-substituted product will elute first, followed by the desired mono-substituted product, and finally the highly polar unreacted starting material.

  • TLC Analysis: Before running the column, carefully develop a TLC method that shows good separation between the three spots (starting material, product, and byproduct). Test different solvent systems, such as ethyl acetate/hexanes or various percentages of methanol in dichloromethane.

Q4: My final product appears to be an oil, but I was expecting a solid. Is this normal?

A4: The physical state of the final product can depend on its purity. While some sulfonamides are crystalline solids, others can be oils or amorphous solids, especially if residual solvent or impurities are present. Ensure the product is thoroughly dried under high vacuum. If it remains an oil, verify its purity by NMR and MS. If the characterization data is clean, then the product may indeed be an oil at room temperature.

Q5: Are there any specific safety precautions I should take when working with methanesulfonyl chloride?

A5: Yes, methanesulfonyl chloride is a hazardous chemical and must be handled with care in a well-ventilated fume hood.[2][3]

  • It is corrosive and can cause severe skin burns and eye damage.[3]

  • It is a lachrymator (causes tearing).

  • It is toxic upon inhalation.[2][3]

  • It reacts exothermically with nucleophiles like water, alcohols, and amines.[2]

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Reaction Pathway and Side Reactions

The following diagram illustrates the desired reaction pathway to 1-(Methylsulfonyl)-1,4-diazepane and the competing pathway to the N,N'-bis(methylsulfonyl) byproduct.

G cluster_reactants Reactants cluster_products Products diazepane 1,4-Diazepane mono 1-(Methylsulfonyl)-1,4-diazepane (Desired Product) diazepane->mono + 1 eq. MsCl + Base, 0 °C mscl Methanesulfonyl Chloride (MsCl) di N,N'-bis(Methylsulfonyl)-1,4-diazepane (Byproduct) mono->di + 1 eq. MsCl (favored by excess MsCl, higher temp.)

Caption: Reaction scheme for the synthesis of 1-(Methylsulfonyl)-1,4-diazepane.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting common issues in the synthesis.

G start Start Synthesis check_yield Low Yield or Incomplete Reaction? start->check_yield check_purity Poor Selectivity? (High % of di-substituted) check_yield->check_purity No reagent_quality Check Reagent Purity (MsCl, Solvent, Base) check_yield->reagent_quality Yes slow_addition Decrease Rate of MsCl Addition check_purity->slow_addition Yes end Successful Synthesis check_purity->end No base_stoich Increase Base Stoichiometry (e.g., 1.5 eq.) reagent_quality->base_stoich warm_reaction Allow to Warm to RT After MsCl Addition base_stoich->warm_reaction warm_reaction->check_purity lower_temp Lower Reaction Temperature (e.g., -20 °C) slow_addition->lower_temp mscl_stoich Adjust MsCl Stoichiometry (e.g., 0.9 eq.) lower_temp->mscl_stoich mscl_stoich->end

Caption: A workflow for troubleshooting the synthesis of 1-(Methylsulfonyl)-1,4-diazepane.

Quantitative Data Summary

The following table summarizes the key reaction parameters and their expected impact on the outcome of the synthesis.

ParameterRecommended ConditionRationale for OptimizationPotential Issue if Not Optimized
Stoichiometry (MsCl:Diazepane) 0.9:1 to 1:1To favor mono-sulfonylation and minimize the di-substituted byproduct.Excess MsCl leads to N,N'-bis-sulfonylation.
Temperature 0 °C to -20 °CReduces reaction rate, enhancing selectivity for the mono-adduct.[1]Higher temperatures increase the rate of the second sulfonylation.
Base (e.g., TEA) 1.1 to 1.5 equivalentsNeutralizes the HCl byproduct, preventing the formation of the unreactive amine salt.Insufficient base leads to incomplete reaction.
Rate of Addition of MsCl Slow, dropwise over 30-60 minMaintains a low concentration of the electrophile, favoring reaction at one site.Rapid addition increases the likelihood of di-substitution.
Solvent Anhydrous DCMA common aprotic solvent that dissolves reactants well.Presence of water will hydrolyze methanesulfonyl chloride.

References

  • Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. - Der Pharma Chemica. (n.d.). Retrieved January 23, 2026, from [Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. - National Institutes of Health (NIH). (2024, July 3). Retrieved January 23, 2026, from [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. - Bentham Science. (n.d.). Retrieved January 23, 2026, from [Link]

  • 1,4‐Diazepane Ring‐Based Systems | Request PDF. - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives. - Journal of Chemical and Pharmaceutical Research (JOCPR). (n.d.). Retrieved January 23, 2026, from [Link]

  • Separation of 1,4-benzodiazepines by micellar elektrokinetic capillary chromatography. - National Institutes of Health (NIH). (2007, January 10). Retrieved January 23, 2026, from [Link]

  • Methanesulfonyl chloride. - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. - National Institutes of Health (NIH). (n.d.). Retrieved January 23, 2026, from [Link]

  • Strategic peptide purification. - YMC America. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. - National Institutes of Health (NIH). (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. - PubMed Central (PMC). (n.d.). Retrieved January 23, 2026, from [Link]

  • How to do N-Terminal Mesylation of Synthetic Peptide? - ResearchGate. (2025, February 5). Retrieved January 23, 2026, from [Link]

  • Thermodynamic Study of 1,4-Bis(3-methylimidazolium-1-yl)butane Bis(trifluoromethylsulfonyl)imide ([C4(MIm)2][NTf2]2) from 6 to 350 K. - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

  • APPLICATION NOTE. - YMC Europe. (n.d.). Retrieved January 23, 2026, from [Link]

  • Methanesulfonyl Chloride | Properties, Structure & Mesylation. - Study.com. (n.d.). Retrieved January 23, 2026, from [Link]

  • Catalyst-free regioselective sulfonylation of phenoxazine with sulfonyl hydrazides in H2O/HFIP. - PubMed Central (PMC). (n.d.). Retrieved January 23, 2026, from [Link]

  • Aspects of industrial purification of peptides using large-scale chromatography. - Polypeptide. (n.d.). Retrieved January 23, 2026, from [Link]

  • 3.1.7: Reactions of Alcohols. - Chemistry LibreTexts. (2022, October 4). Retrieved January 23, 2026, from [Link]

  • Analytical Sample Preparation E-book. - Pall Corporation. (n.d.). Retrieved January 23, 2026, from [Link]

  • Reactivity, Selectivity, and Reaction Mechanisms of Aminoguanidine, Hydralazine, Pyridoxamine, and Carnosine as Sequestering Agents of Reactive Carbonyl Species: A Comparative Study. - PubMed. (2016, August 19). Retrieved January 23, 2026, from [Link]

  • Chemical reactions on polysaccharides, 5. Reaction of mesyl chloride with pullulan | Request PDF. - ResearchGate. (2025, August 7). Retrieved January 23, 2026, from [Link]

  • Tosylates And Mesylates. - Master Organic Chemistry. (2015, March 10). Retrieved January 23, 2026, from [Link]

  • Mesylates and Tosylates with Practice Problems. - Chemistry Steps. (n.d.). Retrieved January 23, 2026, from [Link]

  • N-methyl-1-methylsulfonyl-4-(pyridine-4-carbonyl)-1,4-diazepane-6-carboxamide. - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

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Optimization

Technical Support Center: Addressing Poor Solubility of 1-(Methylsulfonyl)-1,4-diazepane

Welcome to the technical support center for 1-(Methylsulfonyl)-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(Methylsulfonyl)-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. As Senior Application Scientists, we have compiled this information to provide both theoretical understanding and practical, field-proven solutions to facilitate your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 1-(Methylsulfonyl)-1,4-diazepane, and what are its key structural features?

A1: 1-(Methylsulfonyl)-1,4-diazepane is a seven-membered heterocyclic compound containing two nitrogen atoms (a diazepane) with a methylsulfonyl group attached to one of the nitrogens. The key structural features are the diazepane ring, which contains a secondary amine, and the electron-withdrawing methylsulfonyl group. The secondary amine provides a basic center that is crucial for its physicochemical properties.

Q2: I'm observing poor solubility of 1-(Methylsulfonyl)-1,4-diazepane in aqueous buffers. What are the likely reasons for this?

A2: The solubility of 1-(Methylsulfonyl)-1,4-diazepane is significantly influenced by the interplay of its functional groups. The diazepane ring contains a basic secondary amine. In its neutral (free base) form at neutral or alkaline pH, the molecule is less polar, which can lead to poor aqueous solubility. The methylsulfonyl group is polar; however, the overall solubility is a balance between the polarity of this group and the non-polar hydrocarbon backbone of the diazepine ring. Poor solubility in neutral aqueous solutions is a common observation for many amine-containing compounds.

Q3: Is the hydrochloride salt of 1-(Methylsulfonyl)-1,4-diazepane expected to be more soluble in water than the free base?

A3: Yes, absolutely. The hydrochloride salt of 1-(Methylsulfonyl)-1,4-diazepane is commercially available, which strongly indicates that salt formation is a standard method to enhance its aqueous solubility.[1] By forming a salt with hydrochloric acid, the basic nitrogen on the diazepane ring becomes protonated, resulting in a positively charged ion. This ionic form is significantly more polar than the neutral free base, leading to much greater solubility in water and other polar solvents.[2]

Troubleshooting Guide: Step-by-Step Solutions for Poor Solubility

If you are experiencing poor solubility with 1-(Methylsulfonyl)-1,4-diazepane, follow these troubleshooting steps, starting with the most common and effective solutions.

Step 1: pH Adjustment to Enhance Aqueous Solubility

The most likely cause of poor aqueous solubility is that you are working with the free base form of the compound at a pH where it is not ionized. The secondary amine in the diazepane ring can be protonated to form a more soluble salt.

The solubility of ionizable compounds is highly dependent on the pH of the solution. For a basic compound like 1-(Methylsulfonyl)-1,4-diazepane, lowering the pH will lead to protonation of the secondary amine, forming a cationic species that is more readily solvated by water.[3][4]

cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Neutral/Basic) Protonated 1-(Methylsulfonyl)-1,4-diazepane H⁺ (Cationic, High Solubility) Free_Base 1-(Methylsulfonyl)-1,4-diazepane (Neutral, Low Solubility) Protonated->Free_Base - H⁺ Free_Base->Protonated + H⁺

Caption: pH-dependent equilibrium of 1-(Methylsulfonyl)-1,4-diazepane.

  • Preparation: Start by preparing a stock solution of a suitable acid, such as 0.1 M or 1 M hydrochloric acid (HCl).

  • Dispersion: Disperse a known amount of 1-(Methylsulfonyl)-1,4-diazepane in your desired aqueous buffer or water.

  • Titration: While stirring, add the HCl solution dropwise to the dispersion.

  • Observation: Monitor the dispersion for dissolution. As the pH decreases, the compound should start to dissolve.

  • Final pH: Continue adding acid until the compound is fully dissolved. Measure the final pH of the solution. This will give you an indication of the pH range required to maintain solubility.

Note: For many basic compounds, a pH of 2 units below the pKa of the conjugate acid will ensure that over 99% of the compound is in the ionized, soluble form.

Step 2: Utilizing Co-solvents

If pH adjustment alone is insufficient or not suitable for your experimental conditions, the use of co-solvents can be an effective strategy.[5][6]

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7] This can enhance the solubility of non-polar or moderately polar compounds by making the solvent environment more favorable for the solute.

cluster_workflow Co-solvent Mechanism Start Poorly Soluble Compound in Water Process Addition of Co-solvent (e.g., Ethanol, DMSO, PEG 400) Start->Process Mechanism Reduces Polarity of Aqueous Phase Process->Mechanism Outcome Enhanced Solvation & Increased Solubility Mechanism->Outcome

Caption: Workflow for enhancing solubility using co-solvents.

Co-solventDielectric ConstantProperties & Considerations
Ethanol24.3Generally biocompatible at low concentrations.
Propylene Glycol32.0Common in pharmaceutical formulations.
Polyethylene Glycol 400 (PEG 400)12.5Low toxicity, often used in drug delivery.
Dimethyl Sulfoxide (DMSO)47.2High solubilizing power, but can be toxic to some cell lines.
N,N-Dimethylformamide (DMF)36.7Strong solvent, use with caution due to potential toxicity.
  • Selection: Choose a few biocompatible co-solvents from the table above.

  • Preparation: Prepare stock solutions of 1-(Methylsulfonyl)-1,4-diazepane in each of the chosen co-solvents (e.g., 10 mg/mL in DMSO).

  • Dilution: Serially dilute the stock solution into your aqueous buffer. Start with a low percentage of the co-solvent (e.g., 0.5-1%) and observe for any precipitation.

  • Determination of Maximum Aqueous Concentration: Determine the highest concentration of 1-(Methylsulfonyl)-1,4-diazepane that remains in solution at an acceptable final concentration of the co-solvent for your experiment.

Step 3: Preparation of a Solid Salt Form

For consistent results and high aqueous solubility, preparing a stable, solid salt form is a robust solution. The hydrochloride salt is a known, effective option.[1]

  • Dissolution: Dissolve the 1-(Methylsulfonyl)-1,4-diazepane free base in a suitable organic solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether, ethyl acetate, or a mixture of methanol and diethyl ether).

  • Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or HCl in dioxane) to the stirred solution of the free base. A stoichiometric amount (1 equivalent) of HCl is typically used.

  • Precipitation: The hydrochloride salt should precipitate out of the solution as a solid.

  • Isolation: Collect the solid precipitate by filtration.

  • Washing: Wash the collected solid with the organic solvent used for the precipitation (e.g., diethyl ether) to remove any unreacted starting material.

  • Drying: Dry the salt under vacuum to remove residual solvent.

  • Verification: The resulting solid hydrochloride salt should exhibit significantly improved solubility in water compared to the free base.

Summary of Troubleshooting Strategies

StrategyPrincipleWhen to UseKey Considerations
pH Adjustment Ionization of the basic amine to form a soluble cation.First-line approach for aqueous solutions.Ensure the final pH is compatible with your experimental system.
Co-solvents Reduction of solvent polarity to enhance solvation.When pH adjustment is not feasible or sufficient.Co-solvent may interfere with downstream applications; check for compatibility and toxicity.
Salt Formation Creation of a stable, solid ionic form with enhanced polarity.For preparing stock solutions and ensuring batch-to-batch consistency.Requires chemical synthesis and isolation steps.

References

  • Jadhav, S. B., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 28(15), 5859. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2756058, Tert-butyl 1,4-diazepane-1-carboxylate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 118739909, N-methyl-1-methylsulfonyl-4-(pyridine-4-carbonyl)-1,4-diazepane-6-carboxamide. [Link]

  • Olatunji, I. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Cook, J. M., et al. (2018). Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][8][9]diazepine-3-carboxylate does not influence bioavailability. PLoS One, 13(10), e0201149. [Link]

  • Royal Society of Chemistry. (2024). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. [Link]

  • Ghorbani-Vaghei, R., et al. (2024). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. ResearchGate. [Link]

  • Ball, N. D., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • Sharma, D., & Singh, P. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(5), 29-37. [Link]

  • Al-kassas, R., & Al-Gohary, O. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(10), 2137. [Link]

  • Hadžiabdić, J., et al. (2013). The Solubility - Intrinsic Dissolution Rate of Diazepam and Inclusion Complexes Diazepam with 2-Hydroxypropyl-β-Cyclodextrin. ResearchGate. [Link]

  • Khan, I., & Ibrar, A. (2017). Facile and Green Synthesis of Saturated Cyclic Amines. Molecules, 22(10), 1691. [Link]

  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Hadžiabdić, J., et al. (2013). The solubility - intrinsic dissolution rate of diazepam and inclusion complexes diazepam with 2-hydroxypropyl-β-cyclodextrin. ResearchGate. [Link]

  • World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Hilst, C., & Rades, T. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(10), 1548. [Link]

  • Mason, N. A., et al. (1979). Factors affecting diazepam infusion: solubility, administration-set composition, and flow rate. American Journal of Health-System Pharmacy, 36(11), 1449-1454. [Link]

  • Allen, L. V. Jr. (2020). Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems. International Journal of Pharmaceutical Compounding, 24(2), 114-118. [Link]

  • Ferner, R. E., & Langford, N. J. (2011). Pharmaceutical salts: a formulation trick or a clinical conundrum? Heart, 97(19), 1549-1551. [Link]

  • Sari, Y., & R, A. N. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Drug Delivery and Therapeutics, 11(3-S), 147-154. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • Jouyban, A., et al. (2024). Solubility of clonazepam and diazepam in binary and ternary mixtures of polyethylene glycols 400 or 600, propylene glycol and water at 298.2 K – Experimental data and modeling. ResearchGate. [Link]

  • TSI Journals. 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. [Link]

  • Al-Harrasi, A., et al. (2024). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. [Link]

  • Der Pharma Chemica. (2016). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. [Link]

  • Li, J., et al. (2015). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 20(10), 18013-18025. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12312963, 1H-1,4-Diazepine. [Link]

Sources

Troubleshooting

Technical Support Center: Understanding the Degradation of 1-(Methylsulfonyl)-1,4-diazepane

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(Methylsulfonyl)-1,4-diazepane. This guide is designed to provide in-depth technical assistance and t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(Methylsulfonyl)-1,4-diazepane. This guide is designed to provide in-depth technical assistance and troubleshooting advice for your experimental work, focusing on the stability and degradation pathways of this molecule. As direct degradation studies on this specific molecule are not extensively published, this guide synthesizes information from related chemical structures, such as 1,4-diazepane derivatives and sulfonamides, to provide a robust predictive framework for your forced degradation studies.

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug substance, helping to elucidate degradation pathways, and enabling the development of stability-indicating analytical methods. This document will guide you through the potential chemical liabilities of 1-(Methylsulfonyl)-1,4-diazepane and offer solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

What are the primary chemical moieties of 1-(Methylsulfonyl)-1,4-diazepane susceptible to degradation?

The structure of 1-(Methylsulfonyl)-1,4-diazepane contains two key functional groups that are likely to be involved in its degradation:

  • The 1,4-Diazepane Ring: This seven-membered heterocyclic ring containing two nitrogen atoms is susceptible to oxidation at the nitrogen atoms and potential ring-opening reactions under hydrolytic conditions.

  • The Methylsulfonyl Group (-SO₂CH₃): The sulfonamide-like linkage (C-N-S) is a potential site for hydrolysis. While generally considered stable, sulfonamides can undergo cleavage under certain conditions. The sulfonyl group itself is an important pharmacophore in many drugs.

Understanding the reactivity of these two components is key to predicting the degradation products you may encounter.

What are the expected degradation pathways for 1-(Methylsulfonyl)-1,4-diazepane under forced degradation conditions?

Based on the chemistry of related compounds, we can anticipate several degradation pathways under standard forced degradation conditions (hydrolysis, oxidation, photolysis, and thermal stress).

  • Question: What degradation products should I anticipate when subjecting 1-(Methylsulfonyl)-1,4-diazepane to acidic or basic hydrolysis?

  • Answer: Under strong acidic or basic conditions, the primary site of hydrolytic attack is likely the sulfonamide-like bond. This would lead to the cleavage of the methylsulfonyl group from the diazepane ring. The diazepane ring itself may also be susceptible to ring-opening, although this is generally less common than sulfonamide cleavage. The kinetics of hydrolysis for similar structures, like benzodiazepines, have been shown to be pH-dependent.

    • Expected Primary Degradation Product: 1,4-Diazepane.

    • Expected Byproduct: Methanesulfonic acid.

    G parent 1-(Methylsulfonyl)-1,4-diazepane product1 1,4-Diazepane parent->product1 Acidic/Basic Hydrolysis product2 Methanesulfonic Acid parent->product2 Acidic/Basic Hydrolysis

  • Question: I am performing an oxidative stress study using hydrogen peroxide (H₂O₂). What are the likely oxidation products?

  • Answer: The tertiary amines within the 1,4-diazepane ring are susceptible to oxidation. The most probable oxidation product would be the N-oxide derivative. It is possible to have oxidation at one or both nitrogen atoms, leading to a mono-N-oxide or a di-N-oxide. The formation of N-oxides is a common degradation pathway for molecules containing tertiary amines. The reaction often proceeds via radical mechanisms, especially with stronger oxidizing agents.

    • Expected Primary Degradation Products:

      • 1-(Methylsulfonyl)-1,4-diazepane-1-oxide

      • 1-(Methylsulfonyl)-1,4-diazepane-4-oxide

      • 1-(Methylsulfonyl)-1,4-diazepane-1,4-dioxide

    G parent 1-(Methylsulfonyl)-1,4-diazepane product1 Mono-N-oxide derivatives parent->product1 Oxidation (e.g., H₂O₂) product2 Di-N-oxide derivative product1->product2 Further Oxidation

  • Question: My sample of 1-(Methylsulfonyl)-1,4-diazepane is showing degradation upon exposure to light. What are the potential photolytic degradation pathways?

  • Answer: Sulfonamides are known to be susceptible to photolysis. The energy from UV or visible light can induce cleavage of the sulfur-nitrogen (S-N) or sulfur-carbon (S-C) bonds. This can lead to the formation of radical species, which can then participate in a variety of secondary reactions. The rate of photolysis can be influenced by the pH and the presence of photosensitizers in the solution.

    • Expected Primary Degradation Products:

      • 1,4-Diazepane (from S-N cleavage)

      • Radical species that may lead to complex mixtures of minor degradants.

  • Question: What should I expect from a thermal stress study of 1-(Methylsulfonyl)-1,4-diazepane in solid form?

  • Answer: The thermal stability of the compound will depend on its melting point and decomposition temperature. In the absence of specific data, it is important to first characterize the thermal properties using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). In general, for a stable solid, significant degradation is not expected at temperatures well below the melting point. If degradation does occur, it may follow pathways similar to hydrolysis if water is present in the sample or the atmosphere.

Troubleshooting Guide

Scenario 1: Unexpected Peaks in HPLC after Stress Testing
  • Issue: "I have performed a forced degradation study and see several unexpected peaks in my HPLC chromatogram that I cannot identify."

  • Troubleshooting Steps:

    • Mass Balance Analysis: Calculate the mass balance. A significant deviation from 100% could indicate that some degradants are not being detected by your current method (e.g., they do not have a chromophore, or they are volatile).

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the parent compound and the major degradant peaks. Co-elution can lead to misinterpretation of the data.

    • LC-MS Analysis: The most effective way to identify unknown degradation products is to use Liquid Chromatography-Mass Spectrometry (LC-MS). By obtaining the mass-to-charge ratio (m/z) of the unknown peaks, you can propose molecular formulas and fragmentation patterns to elucidate their structures.

    • Consider Secondary Degradation: Some of the unexpected peaks may be secondary degradation products, formed from the breakdown of primary degradants.

Scenario 2: No Degradation Observed Under a Specific Stress Condition
  • Issue: "I have subjected my compound to acidic hydrolysis (0.1 M HCl at 60°C for 24 hours) and see no significant degradation."

  • Troubleshooting Steps:

    • Increase Stress Severity: The compound may be highly stable under these conditions. Consider increasing the severity of the stress by:

      • Increasing the temperature.

      • Increasing the concentration of the acid.

      • Extending the duration of the study. The goal is to achieve a target degradation of 5-20% to ensure that the stability-indicating method is effective.

    • Confirm Analytical Method Suitability: Ensure that your analytical method is capable of separating the parent compound from potential degradants. If the degradants co-elute with the parent peak, you will not observe a decrease in the parent peak area.

Experimental Protocols

Protocol: Forced Degradation Study for 1-(Methylsulfonyl)-1,4-diazepane

This protocol provides a general framework for conducting a forced degradation study.

1. Materials and Reagents:

  • 1-(Methylsulfonyl)-1,4-diazepane

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate or acetate buffers

  • Validated stability-indicating HPLC method

2. Stock Solution Preparation:

  • Prepare a stock solution of 1-(Methylsulfonyl)-1,4-diazepane at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

3. Stress Conditions:

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw samples at predetermined time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the solution at 60°C.

Optimization

Technical Support Center: Synthesis of 1-(Methylsulfonyl)-1,4-diazepane

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-(Methylsulfonyl)-1,4-diazepane. It is designed for researchers, chemists, and process development...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-(Methylsulfonyl)-1,4-diazepane. It is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during lab-scale synthesis and scale-up.

Introduction: The Synthetic Challenge

1-(Methylsulfonyl)-1,4-diazepane is a key heterocyclic building block in medicinal chemistry. Its synthesis, while conceptually straightforward, presents several practical challenges that can impact yield, purity, and scalability. The most common route involves the direct mesylation of the 1,4-diazepane core. This guide focuses on anticipating and resolving the issues inherent in this transformation.

The primary reaction involves the nucleophilic attack of a nitrogen atom from 1,4-diazepane on the electrophilic sulfur atom of methanesulfonyl chloride (MsCl), typically in the presence of a base to neutralize the HCl byproduct.

High-Level Synthetic Workflow

The synthesis can be visualized as a multi-stage process, each with critical parameters that must be controlled for a successful outcome.

Synthetic_Workflow cluster_start Inputs cluster_reaction Core Reaction cluster_processing Downstream Processing cluster_end Output SM 1,4-Diazepane Reaction Mesylation Reaction (0°C to RT) SM->Reaction Reagents Methanesulfonyl Chloride (MsCl) Triethylamine (TEA) Dichloromethane (DCM) Reagents->Reaction Workup Aqueous Work-up (Quench & Wash) Reaction->Workup Crude Mixture Purification Purification (Crystallization or Chromatography) Workup->Purification Organic Phase Product 1-(Methylsulfonyl)-1,4-diazepane Purification->Product Pure Product

Caption: General workflow for the synthesis of 1-(Methylsulfonyl)-1,4-diazepane.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.

Category: The Mesylation Reaction

Question 1: My reaction shows low or no conversion of the starting 1,4-diazepane. What are the likely causes?

Answer: Low conversion is typically rooted in issues with reagents or reaction conditions.

  • Causality & Explanation: The mesylation reaction is a nucleophilic acyl substitution. Its success depends on the nucleophilicity of the amine, the electrophilicity of the sulfonyl chloride, and the effectiveness of the base.

    • Reagent Quality: Methanesulfonyl chloride is highly susceptible to hydrolysis from atmospheric moisture, degrading to methanesulfonic acid, which is unreactive. The base, triethylamine (TEA), can also absorb water.

    • Insufficient Base: At least one equivalent of base is required to scavenge the HCl generated. If the base is insufficient or has poor quality, the HCl will protonate the starting diamine, rendering it non-nucleophilic and halting the reaction.

    • Temperature: While the reaction is often initiated at 0°C to control the initial exotherm, allowing it to warm to room temperature may be necessary to drive it to completion.[1]

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use a fresh, unopened bottle of methanesulfonyl chloride or purify older stock by distillation. Ensure the base (TEA) is dry.

    • Check Stoichiometry: Ensure at least 1.1 to 1.2 equivalents of both MsCl and TEA are used relative to the limiting nitrogen center. If starting with 1,4-diazepane, this means 1.1-1.2 eq relative to the diamine for mono-substitution.

    • Monitor Temperature: After the initial controlled addition at 0°C, allow the reaction to warm to room temperature and monitor by TLC or LC-MS for 2-4 hours.[1]

Question 2: I am observing significant formation of the di-mesylated byproduct, 1,4-bis(methylsulfonyl)-1,4-diazepane. How can I improve selectivity for the desired mono-mesylated product?

Answer: This is the most common challenge in this synthesis, stemming from the similar reactivity of the two nitrogen atoms in the 1,4-diazepane ring.

  • Causality & Explanation: Once the first mesyl group is attached, the electron-withdrawing nature of the sulfonyl group deactivates the substituted nitrogen. However, the second nitrogen remains a potent nucleophile. Localized high concentrations of MsCl or elevated temperatures can easily lead to over-reaction.

  • Troubleshooting Steps & Diagram:

    • Slow Addition: Add the methanesulfonyl chloride solution dropwise over an extended period (e.g., 1-2 hours) using a syringe pump. This maintains a low, steady-state concentration of MsCl, favoring reaction with the more nucleophilic starting diamine over the mono-substituted intermediate.

    • Maintain Low Temperature: Keep the reaction temperature strictly at 0°C or even lower (e.g., -10°C) during the addition and for a period afterward before considering a slow warm-up.

    • Use a Bulky Base: While TEA is common, a bulkier base like diisopropylethylamine (DIPEA) can sometimes offer slightly better selectivity by creating a more sterically hindered environment.

    • Consider a Protecting Group Strategy: For ultimate control, though it adds steps, a mono-protection strategy (e.g., using Boc-anhydride to form mono-Boc-1,4-diazepane) is the most robust method.[2] This ensures only one nitrogen is available for mesylation, after which the protecting group can be removed.

Selectivity_Control cluster_causes Root Causes cluster_solutions Solutions Problem Problem: Formation of Di-mesylated Byproduct Cause1 Fast MsCl Addition (High Local Concentration) Problem->Cause1 Cause2 High Reaction Temperature Problem->Cause2 Cause3 Equivalent Reactivity of N1 and N4 Problem->Cause3 Sol1 Slow, Controlled Addition (Syringe Pump) Cause1->Sol1 Mitigates Sol2 Maintain Low Temperature (0°C or below) Cause2->Sol2 Mitigates Sol3 Use Mono-Protected Starting Material (e.g., Boc) Cause3->Sol3 Prevents

Caption: Logic diagram for controlling mono- vs. di-mesylation.

Category: Work-up and Purification

Question 3: My product is difficult to isolate, and I have low recovery after aqueous work-up. What's going wrong?

Answer: Isolation issues often relate to the product's solubility or the formation of emulsions.

  • Causality & Explanation: 1-(Methylsulfonyl)-1,4-diazepane possesses both a polar sulfonyl group and a basic amine, giving it some water solubility, especially in acidic or basic aqueous solutions where it can form salts. The byproduct, triethylamine hydrochloride, is also highly water-soluble. Emulsions can form due to the amphiphilic nature of the product and intermediates.

  • Troubleshooting Steps:

    • Control pH: After quenching the reaction with water, perform extractions with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer sequentially with a mild base (e.g., saturated NaHCO₃ solution) to remove any excess methanesulfonic acid and protonated product, followed by brine to break emulsions and remove bulk water.[3]

    • Back-Extraction: If you suspect the product is lost to the aqueous layer, you can basify the combined aqueous layers to pH > 10 with NaOH and re-extract with DCM.

    • Solvent Choice: DCM is often preferred for its ability to dissolve the product well and its density, which aids separation.

    • Drying: Thoroughly dry the final organic layer over anhydrous sodium sulfate or magnesium sulfate before concentration. Residual water can interfere with crystallization or chromatography.

Question 4: Column chromatography is not providing good separation between my product and the di-mesylated byproduct. What conditions should I use?

Answer: Separating the mono- and di-mesylated products can be challenging due to their similar polarities.

  • Causality & Explanation: Both compounds contain the polar sulfonyl group. The di-mesylated product is slightly less polar than the mono-mesylated product because it lacks the free N-H group. This small difference requires an optimized chromatography system.

  • Troubleshooting Steps:

    • Solvent System Optimization: Use a gradient elution on silica gel. Start with a less polar mobile phase (e.g., 100% DCM or 1-2% methanol in DCM) and gradually increase the polarity by adding more methanol. The di-mesylated product should elute first.

    • Add a Basic Modifier: To prevent peak tailing of the basic mono-mesylated product on acidic silica gel, add a small amount of triethylamine (e.g., 0.1-1%) or ammonium hydroxide to your mobile phase.

    • Alternative Stationary Phase: If silica fails, consider using alumina (basic or neutral) which can be more suitable for separating basic compounds.

    • Crystallization: Before resorting to chromatography, attempt to crystallize the crude product. Often, one component is more crystalline than the other, allowing for effective purification on a large scale. Try solvents like ethyl acetate, isopropanol, or mixtures with heptane.

Detailed Experimental Protocol (Lab-Scale)

This protocol describes a standard procedure for the mono-mesylation of 1,4-diazepane.

Materials:

  • 1,4-Diazepane (1.00 g, 10.0 mmol)

  • Methanesulfonyl Chloride (MsCl) (0.85 mL, 11.0 mmol, 1.1 eq)

  • Triethylamine (TEA) (1.67 mL, 12.0 mmol, 1.2 eq)

  • Dichloromethane (DCM), anhydrous (50 mL)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • Brine (Saturated NaCl Solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1,4-diazepane (1.00 g, 10.0 mmol) and anhydrous DCM (40 mL).

  • Cooling: Cool the resulting solution to 0°C in an ice-water bath.

  • Base Addition: Add triethylamine (1.67 mL, 12.0 mmol) to the cooled solution and stir for 5 minutes.

  • Mesylation: In a separate vial, dissolve methanesulfonyl chloride (0.85 mL, 11.0 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction flask over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: After the addition is complete, stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature. Monitor the reaction's progress by TLC (e.g., 10% MeOH/DCM with 0.5% TEA). The reaction is typically complete within 2-4 hours.

  • Quenching: Once complete, cool the flask back to 0°C and slowly add deionized water (20 mL) to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).[3]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 0% to 10% methanol in dichloromethane (containing 0.5% TEA) to afford pure 1-(methylsulfonyl)-1,4-diazepane.

Scale-Up Considerations

Scaling this synthesis from grams to kilograms introduces new challenges. The following table summarizes key issues and mitigation strategies.

Challenge Area Lab-Scale Observation Scale-Up Problem Mitigation Strategy
Exotherm Control Minor temperature increase during MsCl addition.Runaway reaction, degradation, and reduced selectivity due to significant heat generation in a large volume.Use a jacketed reactor with controlled cooling. Implement slow, subsurface addition of MsCl. Perform a reaction calorimetry study to understand the thermal profile.
Reagent Addition Dropwise addition via pipette or dropping funnel.Maintaining slow, controlled addition is critical for selectivity. Difficult to achieve manually on a large scale.Utilize a calibrated dosing pump for precise and consistent addition of the MsCl solution.
Mixing & Homogeneity Magnetic stirring is sufficient.Inefficient mixing can create "hot spots" of high reagent concentration, leading to di-mesylation.Use an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure good bulk mixing and heat transfer.
Work-up & Phase Separation Simple separation in a funnel.Large volumes can lead to stable emulsions, making phase separation slow and inefficient, causing product loss.Use a baffled reactor to aid mixing during washes. Allow adequate settling time. Consider adding a small amount of anti-emulsion agent or using a centrifuge for difficult separations.
Purification Column chromatography is feasible.Large-scale chromatography is expensive and generates significant waste. It is not ideal for manufacturing.Develop a robust crystallization procedure for the final product. Screen various solvent/anti-solvent systems (e.g., Isopropanol/Heptane, Ethyl Acetate/Heptane) to isolate the product with high purity and yield.

Frequently Asked Questions (FAQs)

Q: What is the precise role of triethylamine (TEA) in this reaction? A: TEA acts as a non-nucleophilic base. Its primary role is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct when methanesulfonyl chloride reacts with the amine. This is crucial because if left unneutralized, the HCl would protonate the basic nitrogen atoms of the 1,4-diazepane, forming an ammonium salt that is no longer nucleophilic and cannot react with MsCl.

Q: Are there alternative reagents to methanesulfonyl chloride for this transformation? A: Yes. Methanesulfonic anhydride ((MeSO₂)₂O) can be used. It is often more reactive and does not produce HCl, avoiding the need for a base to scavenge acid. However, it is more expensive and still produces methanesulfonic acid as a byproduct, which must be neutralized during work-up. Tosyl chloride (TsCl) can be used to install a tosyl group, which has similar properties to a mesyl group.

Q: How can I definitively confirm the structure and purity of my final product? A: A combination of analytical techniques is recommended:

  • ¹H and ¹³C NMR: This will confirm the chemical structure, showing the characteristic methyl protons of the sulfonyl group (~2.8 ppm) and the shifts in the diazepane ring protons. Integration can help assess purity.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • LC-MS or GC-MS: This is excellent for assessing purity by separating the desired product from starting materials and byproducts.

  • FT-IR: This can show the presence of the characteristic S=O stretches of the sulfonyl group (typically around 1350 and 1160 cm⁻¹).

Q: Is a protection/deprotection strategy truly necessary for achieving good mono-selectivity? A: It is not strictly necessary for lab-scale synthesis if reaction conditions are carefully controlled (slow addition, low temperature). However, for large-scale manufacturing where reproducibility and purity are paramount, a protection strategy (e.g., mono-Boc protection) is highly recommended. It adds steps but de-risks the most critical selectivity challenge, often leading to a more robust and higher-yielding process overall.[2]

References

  • Bentham Science Publishers. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • Google Patents. (n.d.). US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure.
  • National Center for Biotechnology Information. (n.d.). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands.
  • National Center for Biotechnology Information. (2024, July 3). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism.
  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION.
  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
  • MDPI. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides.
  • Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base.

Sources

Troubleshooting

common experimental pitfalls with 1-(Methylsulfonyl)-1,4-diazepane

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 1-(Methylsulfonyl)-1,4-diazepane and its common hydrochloride salt form. This resource is designed for researchers, me...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 1-(Methylsulfonyl)-1,4-diazepane and its common hydrochloride salt form. This resource is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide not just procedural steps, but the underlying chemical logic to empower you to anticipate, diagnose, and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, properties, and stability of 1-(Methylsulfonyl)-1,4-diazepane.

Q1: How should I properly store 1-(Methylsulfonyl)-1,4-diazepane hydrochloride?

A1: The hydrochloride salt is a stable, crystalline solid. However, to ensure its long-term integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2][3] Like many amine salts, it can be hygroscopic, so minimizing exposure to atmospheric moisture is critical. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is best practice.[1]

Q2: What are the key solubility differences between the hydrochloride salt and the free base?

A2: The solubility profile changes dramatically depending on whether the compound is in its salt or free base form. This is a critical consideration for reaction setup and purification. As a general rule, "like dissolves like," and the protonation state dictates the compound's polarity.[4]

FormHigh SolubilityLow/Moderate SolubilityRationale
Hydrochloride Salt (C₆H₁₅ClN₂O₂S)Water, Methanol, DMSODichloromethane (DCM), Ethyl Acetate (EtOAc), HexanesThe ionic nature of the ammonium salt greatly increases polarity, favoring polar protic solvents.
Free Base (C₆H₁₄N₂O₂S)Dichloromethane (DCM), Chloroform, Ethyl Acetate (EtOAc)Water, HexanesThe neutral amine is significantly less polar, favoring common organic solvents used in synthesis.

Q3: How stable is the methylsulfonyl (mesyl) group? Can it be cleaved?

A3: The N-methylsulfonyl group is a robust and sterically small electron-withdrawing group, often used to protect amines or modulate their properties. It is stable to a wide range of reaction conditions, including many acidic, basic, and oxidative/reductive conditions used in standard synthetic transformations. However, it is not completely inert. Cleavage can be achieved under specific, often harsh, conditions such as with strong reducing agents (e.g., dissolving metal reduction) or certain strong acids at high temperatures.[5] For most typical applications in drug discovery, such as coupling or alkylation reactions, the group can be considered stable.

Q4: What are the potential degradation pathways for the 1,4-diazepane ring?

A4: The seven-membered 1,4-diazepane ring is generally stable. However, like other cyclic amines, it can be susceptible to degradation under harsh conditions. One potential pathway, particularly under strongly acidic conditions (pH < 2), is acid-catalyzed hydrolysis and ring-opening, although this is more commonly documented for benzodiazepines which have additional ring strain and functional groups.[6][7] For most standard synthetic protocols, the diazepane ring is robust.

Troubleshooting Guide: Synthesis & Purification

This guide addresses specific issues that may arise during reactions and subsequent work-up or purification.

Problem 1: My N-alkylation or N-acylation reaction is sluggish or fails completely.

  • Potential Cause A: The starting material is the hydrochloride salt.

    • Scientific Rationale: The secondary amine's lone pair of electrons is its nucleophilic center. In the hydrochloride salt form, this amine is protonated to form an ammonium salt (R₂NH₂⁺). This positive charge completely neutralizes its nucleophilicity, rendering it unreactive toward electrophiles like alkyl halides or acyl chlorides.

    • Solution: You must convert the hydrochloride salt to the neutral free base before the reaction. This is typically achieved by a mild basic workup. See Protocol 1 for a detailed, validated procedure.

  • Potential Cause B: Inappropriate choice of base or solvent.

    • Scientific Rationale: For N-alkylation, a base is required to scavenge the acid (e.g., HBr, HCl) generated during the reaction. If the base is too weak, the reaction mixture will become acidic, protonating the starting material and shutting down the reaction. If it is too strong and sterically hindered (e.g., LDA), it may deprotonate other sites. The solvent must fully dissolve the reactants.

    • Solution: Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For reactions where a stronger base is needed, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent (e.g., DMF, Acetonitrile) are excellent choices.[8] Ensure your starting free base is fully dissolved before adding reagents.

Problem 2: My compound streaks badly during silica gel column chromatography.

  • Potential Cause: Strong interaction between the basic amine and acidic silica gel.

    • Scientific Rationale: The lone pair on the secondary amine nitrogen can form a strong hydrogen bond or an acid-base interaction with the acidic silanol (Si-OH) groups on the surface of the silica gel. This causes the compound to "stick" to the column, leading to poor peak shape (tailing/streaking) and often low recovery.

    • Solution: Add a basic modifier to your eluent system.

      • Triethylamine (TEA): Add 0.5-1% TEA to your solvent system (e.g., 99:1 DCM:MeOH + 1% TEA). The TEA will competitively bind to the acidic sites on the silica, allowing your compound to elute cleanly.

      • Ammonia: For very basic compounds, using a solution of 7N ammonia in methanol as the polar component of your eluent (e.g., 98:2 DCM:[7N NH₃ in MeOH]) can be highly effective.

      • Switch Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina.

Problem 3: The ¹H NMR spectrum shows broad or unexpectedly complex signals.

  • Potential Cause: Ring conformational dynamics.

    • Scientific Rationale: Seven-membered rings like diazepane are highly flexible and can exist as a mixture of several conformers (e.g., chair, boat, twist-boat) that are rapidly interconverting at room temperature.[9] If the rate of this interconversion is on the same timescale as the NMR experiment, it can lead to significant broadening of the signals for the ring protons.

    • Solution: Perform variable temperature (VT) NMR.

      • Heating the sample (e.g., to 50-80 °C) can increase the rate of conformational exchange, causing the broad signals to coalesce into sharper, time-averaged signals.

      • Cooling the sample (e.g., to 0 °C or lower) can slow the exchange rate enough to "freeze out" individual conformers, resulting in a more complex but sharp spectrum where signals for each major conformer are visible. This can confirm that conformational exchange is the cause of the broadening.[10]

  • Potential Cause: Presence of water or other protic impurities.

    • Scientific Rationale: The N-H proton signal can exchange with protons from water or residual acid/base, leading to broadening.

    • Solution: Ensure your sample is scrupulously dry. Co-evaporation with toluene or drying under high vacuum can remove residual water. To confirm the N-H signal, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum; the N-H signal should disappear or decrease in intensity.

Key Experimental Protocols

Protocol 1: Validated Conversion of 1-(Methylsulfonyl)-1,4-diazepane HCl to Free Base

This protocol details the essential first step for using the compound as a nucleophile.

  • Dissolution: Dissolve 1.0 equivalent of 1-(Methylsulfonyl)-1,4-diazepane hydrochloride in deionized water (approx. 10-15 mL per gram of salt).

  • Neutralization: Cool the aqueous solution in an ice bath (0-5 °C). Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with stirring until the pH of the aqueous phase is basic (pH 8-9, check with pH paper). Causality Note: A mild base like NaHCO₃ is used to avoid potential side reactions or degradation associated with stronger bases like NaOH.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of the aqueous layer). Expertise Note: DCM is often preferred for its ability to extract a wide range of organic compounds and its ease of removal.

  • Washing: Combine the organic extracts and wash them with a saturated aqueous solution of sodium chloride (brine) (1 x volume). This helps to remove residual water from the organic phase.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it stand for 10-15 minutes.

  • Isolation: Filter the drying agent and wash it with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure (rotary evaporator) to yield the free base, which is typically an oil or low-melting-point solid.

  • Validation: Before use, it is advisable to obtain a ¹H NMR to confirm the structure and purity of the free base. The product should be used immediately or stored under an inert atmosphere.

Protocol 2: General N-Alkylation via Reductive Amination

This protocol is a common method for forming a C-N bond with the secondary amine.

  • Setup: To a solution of 1-(Methylsulfonyl)-1,4-diazepane free base (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired aldehyde or ketone (1.0-1.2 equiv.).

  • Imine/Enamine Formation: Add acetic acid (AcOH, ~0.1 equiv.) to catalyze the formation of the iminium ion intermediate. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise. Causality Note: NaBH(OAc)₃ is selective for reducing iminium ions in the presence of aldehydes/ketones and is tolerant of mildly acidic conditions, making it ideal for one-pot reductive aminations.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting amine is consumed (typically 4-24 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir for 15-20 minutes until gas evolution ceases.

  • Extraction & Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography, typically using a hexanes/ethyl acetate gradient and incorporating 0.5-1% triethylamine in the eluent to prevent streaking.

Visualized Workflows and Pathways

Diagram 1: Workflow for Free Base Generation

Free_Base_Workflow HCl_Salt HCl Salt in Water Basify Basify to pH 8-9 (sat. NaHCO₃) HCl_Salt->Basify Extract Extract with DCM (3x) Basify->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Free_Base Pure Free Base Evaporate->Free_Base

Caption: Standard laboratory workflow for the conversion of an amine hydrochloride salt to its reactive free base form.

Diagram 2: N-Alkylation Reaction and Potential Pitfall

Reaction_Pathway cluster_main Desired Reaction Pathway cluster_pitfall Potential Pitfall Start Diazepane Free Base + R-CHO Intermediate Iminium Ion Intermediate Start->Intermediate AcOH (cat.) Product Desired N-Alkyl Product Intermediate->Product Reducer [H] Reducer->Intermediate Protonation Protonated Diazepane (Non-nucleophilic) Acid Acidic Conditions (e.g., residual HCl) Start_Pitfall Diazepane Free Base Acid->Start_Pitfall Start_Pitfall->Protonation

Caption: The desired reductive amination pathway versus the deactivation of the nucleophile under acidic conditions.

References
  • Cox, J. M., et al. (2010). Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (Suvorexant) for the Treatment of Insomnia. Journal of Medicinal Chemistry, 53(14), 5320–5332. [Link]

  • GABA, V., et al. (2016). Solubility: An overview. International Journal of Pharmaceutical and Chemical Analysis, 3(1), 23-30. [Link]

  • Joshi, N. S., et al. (2016). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 21(11), 1533. [Link]

  • Kumar, S., & Troll, C. (2021). Overcoming Purification Challenges In Antibody Therapeutics Manufacturing. American Pharmaceutical Review. [Link]

  • Li, Z., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 11, 1240393. [Link]

  • Lough, W. J., & Wainer, I. W. (Eds.). (1996).
  • Paese, M. D., et al. (2021). NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. Pharmaceutics, 13(9), 1401. [Link]

  • Pasha, F. A., et al. (2014). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 566-577. [Link]

  • Patel, K., et al. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442-453. [Link]

  • Polo, E., et al. (2020). Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][11][12]diazepine-3-carboxylate does not influence bioavailability. ACS Omega, 5(19), 10886-10894. [Link]

  • Thoroddsen, A., et al. (2019). 1,4-Benzodiazepines: Chemical stability and cyclodextrin solubilization. International Journal of Pharmaceutics, 566, 543-552. [Link]

  • Trivedi, R., et al. (2018). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Current Drug Discovery Technologies, 15(3), 225-238. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of 1-(Methylsulfonyl)-1,4-diazepane and Other Diazepane Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of contemporary pharmacology, the 1,4-diazepane scaffold remains a cornerstone for the development of novel therapeutics targeting a wide a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary pharmacology, the 1,4-diazepane scaffold remains a cornerstone for the development of novel therapeutics targeting a wide array of biological systems. This guide provides a comparative analysis of the efficacy of 1-(Methylsulfonyl)-1,4-diazepane against other notable diazepane derivatives. While direct comparative efficacy studies for 1-(Methylsulfonyl)-1,4-diazepane are not extensively available in peer-reviewed literature, this document synthesizes existing knowledge on substituted diazepanes to contextualize its potential therapeutic applications and guide future research.

Introduction to the 1,4-Diazepane Scaffold

The 1,4-diazepane ring system, a seven-membered heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable diversity of biological activities, including but not limited to, anxiolytic, anticonvulsant, antipsychotic, and anticancer properties.[1] The conformational flexibility of the diazepane ring allows for diverse substituent patterns, enabling fine-tuning of pharmacological activity and pharmacokinetic profiles.

The Significance of the Methylsulfonyl Moiety

The introduction of a methylsulfonyl (-SO₂CH₃) group at the N-1 position of the 1,4-diazepane ring, as seen in 1-(Methylsulfonyl)-1,4-diazepane, is a key structural modification. Sulfonamides are known to be important pharmacophores that can influence a molecule's acidity, lipophilicity, and hydrogen bonding capacity. This, in turn, can significantly alter receptor binding affinity, selectivity, and metabolic stability. The electron-withdrawing nature of the sulfonyl group can modulate the basicity of the adjacent nitrogen atom, potentially influencing interactions with biological targets.

Comparative Efficacy Landscape

Due to the limited public data on 1-(Methylsulfonyl)-1,4-diazepane, this guide will draw comparisons with broader classes of substituted 1,4-diazepanes for which experimental data are available. We will focus on two primary therapeutic areas where diazepanes have shown promise: oncology and central nervous system (CNS) disorders.

Anticancer Activity

Several studies have highlighted the potential of 1,4-diazepane derivatives as anticancer agents.[1][2] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.

Table 1: Comparative in vitro Anticancer Activity of Selected Diazepane Derivatives

Compound/ClassCell Line(s)IC₅₀ (µM)Reference
Benzo[b]pyrano[2,3-e][1][3]diazepine derivative 9HCT-11616.19 ± 1.35[4]
MCF-717.16 ± 1.54[4]
Thieno[1][3]diazepine derivative 7eMCF-74.4 µg/mL[1]
Thieno[1][3]diazepine derivative 7c & 7fHepG-2, MCF-7, HCT-1164.4-13 µg/mL[1]
1-Benzhydryl-4-(phenylcarboxamide)-1,4-diazepane derivativeReh (B-cell leukemia)18[5]
1-(Methylsulfonyl)-1,4-diazepane Data not available Data not available

The data in Table 1 showcases the cytotoxic potential of various substituted diazepanes against different cancer cell lines. The efficacy is clearly dependent on the nature and position of the substituents on the diazepine core. The lack of data for 1-(Methylsulfonyl)-1,4-diazepane in this context represents a significant knowledge gap and a potential area for future investigation.

Central Nervous System (CNS) Activity

The anxiolytic and antipsychotic effects of diazepine derivatives are well-documented.[6] These effects are often mediated through interactions with various CNS receptors.

Table 2: Comparative CNS Receptor Binding Affinity of Selected Diazepane Derivatives

Compound/ClassReceptor Target(s)Binding Affinity (Kᵢ, nM)Reference
Benzofurane-substituted diazepane (2c)σ₁ Receptor8[7]
Quinoline-substituted diazepane (2d, 3d)σ₁ Receptor19 (2d)[7]
3-(1,4-Diazepanyl)-methyl-phenyl-sulfonamides5-HT₆ ReceptorPredicted high affinity[8]
1-(Methylsulfonyl)-1,4-diazepane Data not available Data not available

As indicated in Table 2, different substitutions on the 1,4-diazepane scaffold can lead to significant affinity for various CNS receptors, such as sigma (σ) and serotonin (5-HT) receptors. The high affinity of certain derivatives suggests their potential as novel antipsychotics or cognitive enhancers. Again, the receptor binding profile of 1-(Methylsulfonyl)-1,4-diazepane remains to be elucidated.

Experimental Protocols for Efficacy Evaluation

To facilitate further research and direct comparison, this section outlines standardized experimental protocols for assessing the efficacy of 1,4-diazepane derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 1-(Methylsulfonyl)-1,4-diazepane and other diazepane analogs) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add serially diluted test compounds incubate_24h->add_compounds incubate_48_72h Incubate 48-72h add_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize formazan with DMSO incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC₅₀ read_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 1. Workflow for MTT cytotoxicity assay.

In Vivo Assessment of Anxiolytic Activity: Elevated Plus Maze (EPM)

The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents.

Step-by-Step Protocol:

  • Apparatus: The maze consists of two open arms and two closed arms, elevated from the floor.

  • Acclimatization: Allow the animals (mice or rats) to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the test compounds (e.g., 1-(Methylsulfonyl)-1,4-diazepane) or vehicle intraperitoneally 30 minutes before the test.

  • Test Procedure: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for 5 minutes.

  • Data Recording: Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.

  • Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.

EPM_Workflow acclimatization Acclimatize animal to testing room (1h) drug_admin Administer test compound or vehicle (i.p.) acclimatization->drug_admin wait_30min Wait 30 min drug_admin->wait_30min place_on_maze Place animal in center of EPM wait_30min->place_on_maze record_5min Record behavior for 5 min place_on_maze->record_5min data_analysis Analyze time and entries in open/closed arms record_5min->data_analysis Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product diazepane 1,4-Diazepane product 1-(Methylsulfonyl)-1,4-diazepane diazepane->product + mesyl_chloride Methanesulfonyl Chloride mesyl_chloride->product base Base (e.g., Triethylamine) base->product solvent Solvent (e.g., Dichloromethane) solvent->product

Figure 3. Proposed synthetic pathway for 1-(Methylsulfonyl)-1,4-diazepane.

Conclusion and Future Directions

The 1,4-diazepane scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While this guide provides a framework for comparing the efficacy of 1-(Methylsulfonyl)-1,4-diazepane with other diazepane derivatives, it also highlights a significant lack of publicly available experimental data for this specific compound. Future research should focus on:

  • Synthesis and Characterization: A detailed and validated synthetic procedure for 1-(Methylsulfonyl)-1,4-diazepane is required.

  • In Vitro Profiling: Comprehensive in vitro studies are needed to determine its cytotoxic effects against a panel of cancer cell lines and its binding affinity for a range of CNS receptors.

  • In Vivo Efficacy: In vivo studies using established animal models are crucial to evaluate its potential anticancer and CNS activities.

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the sulfonyl group and the diazepane ring will provide valuable insights into the SAR of this class of compounds.

By addressing these research gaps, the scientific community can fully elucidate the therapeutic potential of 1-(Methylsulfonyl)-1,4-diazepane and its place within the broader family of diazepine-based therapeutics.

References

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Sources

Comparative

A Senior Application Scientist's Guide to Validating the Binding Affinity of 1-(Methylsulfonyl)-1,4-diazepane

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for validating the binding affinity of the novel compound, 1-(Methylsulfonyl)-1,4-diazepane. As pre-e...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the binding affinity of the novel compound, 1-(Methylsulfonyl)-1,4-diazepane. As pre-existing binding data for this specific molecule is not publicly available, this document outlines a robust, multi-faceted experimental plan. We will operate under the scientifically-grounded hypothesis that, given the prevalence of the 1,4-diazepane scaffold in neurologically active agents, 1-(Methylsulfonyl)-1,4-diazepane is a putative ligand for the 5-hydroxytryptamine-6 (5-HT6) receptor. The 5-HT6 receptor, expressed almost exclusively in the central nervous system, is a high-value target for cognitive and neuropsychiatric disorders[1][2].

Our approach is built on the principle of orthogonal validation. By employing a suite of biophysical and biochemical assays, we can build a high-confidence profile of the compound's interaction with its putative target. This guide will detail the methodologies, explain the rationale behind experimental choices, and provide a direct comparison with established high-affinity 5-HT6 receptor antagonists.

The Comparative Framework: Selecting Reference Compounds

To objectively evaluate the binding affinity of 1-(Methylsulfonyl)-1,4-diazepane (referred to as the "Test Compound"), it is imperative to benchmark its performance against well-characterized ligands. For our hypothesized target, the 5-HT6 receptor, we have selected the following high-affinity antagonists as reference compounds:

  • SB-271046: A well-characterized, selective 5-HT6 receptor antagonist with no inverse agonist properties, making it an excellent benchmark for affinity and selectivity studies[3].

  • A Phenoxyalkyltriazine Derivative (Compound 3 from a cited study): This compound demonstrates high selectivity and a slightly weaker affinity (Ki = 21 nM) than other compounds in its class, providing a useful comparison point for assessing the potency of our Test Compound[4].

These compounds will serve as positive controls and provide a quantitative basis for comparing the binding affinity of our Test Compound.

Experimental Validation: A Multi-Pronged Approach

We will employ three distinct, yet complementary, experimental techniques to build a comprehensive understanding of the Test Compound's binding characteristics. This multi-pronged approach ensures the trustworthiness of our findings by validating results across different technological platforms.

Initial Affinity and Selectivity Screening: Radioligand Binding Assay

The radioligand binding assay is a foundational technique in pharmacology for determining the affinity of a ligand for a receptor. We will use a competition binding assay to determine the inhibitory constant (Ki) of our Test Compound for the 5-HT6 receptor.

Causality Behind Experimental Choices:

  • Receptor Source: We will use cryopreserved membranes from HEK-293 cells stably transfected with the human recombinant 5-HT6 receptor. This provides a consistent and high-concentration source of the target receptor, minimizing variability between experiments[5].

  • Radioligand: [3H]-LSD is a commonly used radioligand for 5-HT6 receptor binding assays due to its high affinity and favorable specific activity[5][6].

  • Non-Specific Binding: Methiothepin, a high-affinity non-selective serotonin receptor ligand, will be used at a high concentration (5 µM) to define non-specific binding, ensuring that we are accurately measuring binding to the 5-HT6 receptor[6].

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 1 mM stock solution of the Test Compound and reference compounds in DMSO. Perform serial dilutions in the assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4) to achieve a concentration range of 10⁻¹⁰ to 10⁻⁵ M[5].

  • Reaction Mixture Preparation: In a 96-well plate, combine 150 µL of the diluted receptor membrane preparation, 50 µL of the appropriate concentration of the test or reference compound, and 50 µL of [3H]-LSD (at a final concentration of 2.0-2.5 nM)[5][7].

  • Incubation: Seal the plate and incubate at 37°C for 60 minutes to allow the binding reaction to reach equilibrium[5][6].

  • Filtration: Rapidly terminate the reaction by vacuum filtration through a UniFilter 96 GF/B filter microplate. Wash the filters three to four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand[5][7].

  • Scintillation Counting: Dry the filter plate overnight at 37°C. Add a liquid scintillator to each well and quantify the radioactivity using a MicroBeta scintillation counter[5][6].

  • Data Analysis: Calculate the specific binding at each compound concentration by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the compound concentration to generate a competition curve. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor[5].

Diagram of Radioligand Binding Assay Workflow:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound_Prep Prepare Serial Dilutions of Test & Reference Compounds Combine Combine Membranes, Compound, & [3H]-LSD in 96-well Plate Compound_Prep->Combine Receptor_Prep Thaw & Dilute 5-HT6 Receptor Membranes Receptor_Prep->Combine Radioligand_Prep Prepare [3H]-LSD Solution Radioligand_Prep->Combine Incubate Incubate at 37°C for 60 minutes Combine->Incubate Filter Vacuum Filtration & Washing Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC50 & Ki Count->Analyze

Caption: Workflow for the 5-HT6 Receptor Radioligand Competition Binding Assay.

Real-Time Kinetics and Affinity: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity (dissociation constant, Kd). This provides a more dynamic view of the interaction compared to the endpoint measurement of a radioligand binding assay.[8][9]

Causality Behind Experimental Choices:

  • Immobilization Strategy: The purified 5-HT6 receptor will be immobilized on a sensor chip. Amine coupling is a robust and common method for covalently attaching proteins to a carboxymethylated dextran surface[10].

  • Analyte: The Test Compound and reference compounds will be used as the analyte, flowing over the immobilized receptor. This orientation is often preferred for small molecule-protein interactions[9][11].

  • Concentration Series: A series of concentrations of the analyte will be injected to obtain a full kinetic profile.

Step-by-Step Protocol:

  • Receptor Immobilization: Activate the surface of a CM5 sensor chip with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Inject the purified 5-HT6 receptor solution to allow for covalent coupling via primary amines. Deactivate any remaining active esters with ethanolamine[10].

  • Analyte Injection: Prepare a series of concentrations for the Test Compound and reference compounds in a suitable running buffer (e.g., HBS-EP). Inject each concentration over the immobilized receptor surface and a reference flow cell (without receptor) to subtract non-specific binding and bulk refractive index changes.

  • Association and Dissociation Monitoring: Monitor the change in the SPR signal (measured in resonance units, RU) in real-time. The association phase occurs during analyte injection, and the dissociation phase begins when the injection is stopped and only running buffer flows over the surface.

  • Regeneration: After each binding cycle, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the association and dissociation curves (sensorgrams) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Diagram of SPR Experimental Workflow:

SPR_Workflow cluster_setup Setup cluster_cycle Binding Cycle (repeated for each concentration) cluster_analysis Analysis Immobilize Immobilize Purified 5-HT6 Receptor on Sensor Chip Inject_Analyte Inject Analyte (Test Compound) - Association Phase Immobilize->Inject_Analyte Inject_Buffer Inject Running Buffer - Dissociation Phase Inject_Analyte->Inject_Buffer Regenerate Inject Regeneration Solution Inject_Buffer->Regenerate Analyze Fit Sensorgrams to Determine ka, kd, and Kd Inject_Buffer->Analyze Regenerate->Inject_Analyte Next Cycle

Caption: A typical experimental cycle for Surface Plasmon Resonance (SPR) analysis.

Thermodynamic Characterization: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). This technique is considered the gold standard for characterizing binding interactions in solution.[12][13][14]

Causality Behind Experimental Choices:

  • Label-Free: ITC requires no modification or labeling of the interacting molecules, providing data on the interaction in its native state[12].

  • Direct Measurement: It directly measures the heat of binding, which is a universal feature of all binding events, making it a broadly applicable technique[15].

  • Thermodynamic Insights: The thermodynamic parameters obtained from ITC can provide insights into the driving forces of the binding interaction (e.g., whether it is enthalpy-driven or entropy-driven), which is valuable for lead optimization[13][14].

Step-by-Step Protocol:

  • Sample Preparation: Prepare solutions of the purified 5-HT6 receptor and the Test Compound/reference compounds in the same buffer to minimize heats of dilution. The receptor solution is placed in the sample cell, and the compound solution is loaded into the titration syringe.

  • Titration: Perform a series of small, sequential injections of the compound solution into the receptor solution while maintaining a constant temperature.

  • Heat Measurement: The instrument measures the minute temperature changes that occur upon each injection and the power required to maintain a zero temperature difference between the sample and reference cells.

  • Data Acquisition: The data is recorded as a series of heat-release or absorption peaks corresponding to each injection.

  • Data Analysis: Integrate the area under each peak to determine the heat change per injection. Plot the heat change per mole of injectant against the molar ratio of the two reactants. Fit this binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The change in entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS, where ΔG = -RTln(Ka) and Ka = 1/Kd.

Diagram of ITC Experimental Workflow:

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Load_Receptor Load 5-HT6 Receptor into Sample Cell Inject Sequential Injections of Compound into Receptor Load_Receptor->Inject Load_Ligand Load Test Compound into Syringe Load_Ligand->Inject Measure_Heat Measure Heat Change After Each Injection Inject->Measure_Heat Plot_Isotherm Plot Heat Change vs. Molar Ratio Measure_Heat->Plot_Isotherm Repeat for all injections Fit_Data Fit Binding Isotherm to Determine Kd, n, ΔH, and ΔS Plot_Isotherm->Fit_Data

Caption: The workflow for Isothermal Titration Calorimetry (ITC) from sample preparation to data analysis.

Data Summary and Interpretation

The quantitative data from these experiments should be summarized in a clear and concise table to facilitate direct comparison.

Table 1: Comparative Binding Affinity Data for the 5-HT6 Receptor

CompoundRadioligand Binding Assay (Ki, nM)Surface Plasmon Resonance (Kd, nM)Isothermal Titration Calorimetry (Kd, nM)Enthalpy (ΔH, kcal/mol)Entropy (TΔS, kcal/mol)
1-(Methylsulfonyl)-1,4-diazepane Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
SB-271046 (Reference)Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
Phenoxyalkyltriazine (Reference)Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value

Interpretation of Results:

  • Affinity Comparison: The Ki and Kd values obtained from the three different assays should be in general agreement. A lower value indicates a higher binding affinity. The affinity of the Test Compound will be directly compared to the high-affinity reference compounds.

  • Kinetic Profile (from SPR): The on-rate (ka) and off-rate (kd) provide insights into the binding mechanism. A fast on-rate and slow off-rate are often desirable characteristics for a drug candidate, leading to a longer residence time on the target.

  • Thermodynamic Signature (from ITC): The thermodynamic parameters reveal the driving forces of the interaction. A negative ΔH indicates an enthalpy-driven interaction, often associated with hydrogen bonding and van der Waals interactions. A positive TΔS indicates an entropy-driven interaction, which can be influenced by factors such as the hydrophobic effect and conformational changes.

Conclusion

This guide outlines a rigorous, multi-faceted strategy for validating the binding affinity of 1-(Methylsulfonyl)-1,4-diazepane for the 5-HT6 receptor. By employing radioligand binding assays, surface plasmon resonance, and isothermal titration calorimetry, and by benchmarking against established reference compounds, a high-confidence, comprehensive binding profile can be established. This self-validating system, where data from orthogonal methods are expected to converge, ensures the trustworthiness and scientific integrity of the findings. The resulting data will be crucial for determining the potential of 1-(Methylsulfonyl)-1,4-diazepane as a lead compound for further development and for elucidating its structure-activity relationship at a key therapeutic target.

References

  • Nikiforuk, A. (2015). 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms. Psychopharmacology, 232(19), 3553–3564. [Link]

  • Lattmann, E., et al. (2020). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 25(22), 5429. [Link]

  • Wesolowska, A., et al. (2023). Radioligand Binding Assays for 5-HT6 Receptors. ACS Chemical Neuroscience, 14(1), 1-10. [Link]

  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. [Link]

  • Holden, K., & Hothi, P. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 4-8. [Link]

  • Gao, Z., et al. (2022). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2423, 161-172. [Link]

  • Matti, A., et al. (2021). High-Affinity Sigma-1 (σ1) Receptor Ligands Based on the σ1 Antagonist PB212. Future Medicinal Chemistry, 13(15), 1347-1361. [Link]

  • Ciulli, A. (2013). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments, (79), e50692. [Link]

  • Canale, V., et al. (2020). The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases. Molecules, 25(18), 4287. [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]

  • Hirst, W. D., et al. (2006). Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways. British Journal of Pharmacology, 147(7), 801–809. [Link]

  • Lattmann, E., et al. (2020). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. ResearchGate. [Link]

  • Matulis, D. (2016). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

  • Chaires, J. B. (2016). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. ResearchGate. [Link]

  • Fone, K. C. (2008). 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease. Drug Discovery Today, 13(1-2), 38-45. [Link]

  • Creative Diagnostics. (2014). Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR). Bio-protocol, 4(18), e1232. [Link]

  • Matti, A., et al. (2021). High-affinity sigma-1 (σ1) receptor ligands based on the σ1 antagonist PB212. Future Medicinal Chemistry, 13(15), 1347-1361. [Link]

  • Wang, C., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Chemistry, 6, 483. [Link]

  • Holenz, J., & Gsandtner, M. (2005). Drug discovery targets: 5-HT 6 receptor. Drug Discovery Today: Therapeutic Strategies, 2(4), 479-496. [Link]

  • Gao, Z., et al. (2022). Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in Molecular Biology. [Link]

  • Patsnap Synapse. (2024). What are 5-HT6 receptor antagonists and how do they work?. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • Carpenter, T., et al. (2002). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. In High-Throughput Screening (pp. 35-51). Humana Press. [Link]

Sources

Validation

A Comparative Analysis of 1-(Methylsulfonyl)-1,4-diazepane and Its Analogs: A Guide for Medicinal Chemists

For researchers, scientists, and drug development professionals, the 1,4-diazepane scaffold represents a "privileged structure" in medicinal chemistry, consistently appearing in a diverse array of biologically active com...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the 1,4-diazepane scaffold represents a "privileged structure" in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds.[1] Its inherent conformational flexibility and the presence of two nitrogen atoms for substitution allow for extensive chemical modifications to fine-tune its pharmacological profile. This guide provides a comparative analysis of 1-(Methylsulfonyl)-1,4-diazepane and its analogs, delving into their synthesis, structure-activity relationships (SAR), and therapeutic potential, with a focus on providing actionable insights for the design of novel therapeutics.

The 1-(Methylsulfonyl)-1,4-diazepane Core: A Versatile Scaffold

The parent compound, 1-(Methylsulfonyl)-1,4-diazepane, features a seven-membered diazepane ring with a methylsulfonyl group attached to one of the nitrogen atoms. The sulfonyl group is a key functional group in medicinal chemistry, known for its ability to act as a hydrogen bond acceptor and to improve physicochemical properties such as metabolic stability and aqueous solubility. Its introduction onto the 1,4-diazepane core creates a versatile scaffold for further functionalization and exploration of various biological targets.

The general structure of 1-(Methylsulfonyl)-1,4-diazepane allows for modifications at several key positions, primarily at the N4-position of the diazepane ring and through variations of the sulfonyl group. These modifications can significantly impact the compound's steric and electronic properties, and consequently, its biological activity.

Synthesis Strategies: Building the Core and Its Analogs

A common and effective method for the synthesis of N-sulfonylated 1,4-diazepane derivatives involves the reaction of a mono-protected 1,4-diazepane with a sulfonyl chloride in the presence of a base. A representative synthetic workflow is outlined below.

Experimental Protocol: General Synthesis of N-Sulfonylated 1,4-diazepanes

Step 1: Mono-protection of 1,4-diazepane

  • To a solution of 1,4-diazepane in a suitable solvent (e.g., dichloromethane), add one equivalent of a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work up the reaction mixture by washing with water and brine, followed by drying over anhydrous sodium sulfate and concentration under reduced pressure.

  • Purify the resulting mono-protected 1,4-diazepane by column chromatography.

Step 2: Sulfonylation

  • Dissolve the mono-protected 1,4-diazepane in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).

  • Add a suitable base (e.g., triethylamine or diisopropylethylamine) to the solution.

  • Cool the mixture to 0 °C and add the desired sulfonyl chloride (e.g., methanesulfonyl chloride or an arylsulfonyl chloride) dropwise.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the N-sulfonylated product by column chromatography.

Step 3: Deprotection (if necessary)

  • If a protecting group was used, remove it under appropriate conditions (e.g., trifluoroacetic acid for a Boc group).

  • Neutralize the reaction mixture and extract the final product.

  • Purify the deprotected N-sulfonylated 1,4-diazepane.

This modular synthesis allows for the facile generation of a library of analogs with diverse sulfonyl groups and further substitutions on the diazepane ring.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Mono-protection cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Deprotection Diazepane 1,4-Diazepane Mono_Protected Mono-protected 1,4-Diazepane Diazepane->Mono_Protected Base Protecting_Group Protecting Group (e.g., Boc2O) Protecting_Group->Mono_Protected Sulfonylated Protected N-Sulfonylated 1,4-Diazepane Mono_Protected->Sulfonylated Base Sulfonyl_Chloride R-SO2Cl Sulfonyl_Chloride->Sulfonylated Final_Product 1-(R-sulfonyl)-1,4-diazepane Sulfonylated->Final_Product Deprotection_Reagent Deprotection Reagent (e.g., TFA) Deprotection_Reagent->Final_Product

Caption: General synthetic route for 1-(Alkyl/Aryl-sulfonyl)-1,4-diazepanes.

Comparative Analysis of Biological Activity: A Focus on Anticancer and CXCR3 Antagonism

While comprehensive, direct comparative data for a wide range of 1-(Methylsulfonyl)-1,4-diazepane analogs is limited in publicly accessible literature, specific examples highlight the therapeutic potential of this class of compounds.

Anticancer Activity of a 1-(Methylsulfonyl)-1,4-diazepane Analog

A notable example is the compound 2-(4-methylphenyl)-7-[4-(methylsulfonyl)-1,4-diazepan-1-yl]-5-phenyl[2][3]oxazolo[4,5-d]pyrimidine , which has demonstrated significant activity against non-small cell lung cancer.[4] This analog incorporates the 1-(methylsulfonyl)-1,4-diazepane moiety into a more complex heterocyclic system.

Key Structural Features and Inferred SAR:

  • 1-(Methylsulfonyl)-1,4-diazepane Moiety: This part of the molecule likely contributes to the overall physicochemical properties, such as solubility and metabolic stability, and may be involved in key interactions with the biological target. The methylsulfonyl group provides a strong hydrogen bond acceptor.

  • Oxazolo[4,5-d]pyrimidine Core: This fused heterocyclic system is a purine isostere and is likely crucial for the anticancer activity, potentially by interacting with kinases or other enzymes involved in cell proliferation.

  • Aryl Substituents: The 4-methylphenyl and phenyl groups contribute to the lipophilicity of the molecule and may engage in hydrophobic or π-stacking interactions within the target's binding site.

The high activity of this complex analog suggests that the 1-(methylsulfonyl)-1,4-diazepane unit can serve as a valuable building block for the development of potent anticancer agents.[4]

1,4-Diazepane Analogs as CXCR3 Antagonists

While not sulfonylated, a series of 4-N-aryl-[2][5]diazepane ureas have been identified as potent antagonists of the chemokine receptor CXCR3.[5] Specific compounds in this class exhibit IC50 values of approximately 60 nM in a calcium mobilization functional assay.[5]

Implications for the Design of Sulfonylated Analogs:

This finding is significant as it demonstrates that the 1,4-diazepane scaffold can be effectively utilized to target G-protein coupled receptors (GPCRs) like CXCR3. The urea linkage in these antagonists serves as a key interaction motif. It is plausible that replacing the urea with a sulfonyl group could lead to a novel class of CXCR3 antagonists with different binding modes and potentially improved properties. The sulfonyl group, being a stronger hydrogen bond acceptor than the urea carbonyl, could lead to enhanced potency.

Structure-Activity Relationship (SAR) Insights and Future Directions

Based on the available data and general medicinal chemistry principles, we can infer a preliminary SAR for 1-(methylsulfonyl)-1,4-diazepane and its analogs.

SAR Summary Table

Position of VariationModificationPotential Impact on Activity
Sulfonyl Group (R in R-SO2-) Alkyl (e.g., methyl) vs. ArylAryl groups can introduce steric bulk and electronic variations, potentially leading to different target interactions and selectivities.
Substitution on Aryl RingElectron-donating or -withdrawing groups on an aryl ring can modulate the electronic properties of the sulfonyl group and introduce new interaction points.
N4-position of Diazepane Ring Small alkyl groupsMay explore hydrophobic pockets in the binding site.
Aromatic/heterocyclic moietiesCan introduce π-stacking or hydrogen bonding interactions, as seen in the anticancer analog.[4]
Linkers (e.g., urea, amide)Can be used to connect to other pharmacophores and modulate spacing and orientation.

Logical Relationship Diagram

SAR_Logic cluster_Modifications Structural Modifications cluster_Properties Physicochemical & Pharmacokinetic Properties cluster_Activity Biological Activity Core 1-(Methylsulfonyl)-1,4-diazepane Scaffold Sulfonyl_Group Variation of Sulfonyl Group (Alkyl vs. Aryl) Core->Sulfonyl_Group modifies N4_Substituent Substitution at N4-position Core->N4_Substituent modifies Solubility Solubility Sulfonyl_Group->Solubility Lipophilicity Lipophilicity (LogP) Sulfonyl_Group->Lipophilicity Metabolic_Stability Metabolic Stability Sulfonyl_Group->Metabolic_Stability Selectivity Target Selectivity Sulfonyl_Group->Selectivity N4_Substituent->Solubility N4_Substituent->Lipophilicity N4_Substituent->Selectivity Potency Potency (e.g., IC50, Ki) Solubility->Potency Lipophilicity->Potency Metabolic_Stability->Potency Therapeutic_Area Therapeutic Area (e.g., Anticancer, GPCR modulation) Potency->Therapeutic_Area Selectivity->Therapeutic_Area

Caption: Interplay of structural modifications, properties, and biological activity.

Conclusion and Future Perspectives

1-(Methylsulfonyl)-1,4-diazepane and its analogs represent a promising class of compounds with demonstrated potential in oncology and likely in other therapeutic areas such as inflammation, given the activity of related diazepanes on CXCR3. The synthetic accessibility of this scaffold allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Systematic SAR studies: Synthesizing and testing a focused library of analogs to build a more comprehensive understanding of the SAR.

  • Target identification: Elucidating the specific biological targets of the most active compounds to understand their mechanism of action.

  • Pharmacokinetic profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

By leveraging the insights presented in this guide, researchers can more effectively design and develop novel 1-(methylsulfonyl)-1,4-diazepane-based therapeutics with improved efficacy and safety profiles.

References

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (URL not available)
  • Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. - Der Pharma Chemica. (URL not available)
  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (URL not available)
  • Identification and Initial Evaluation of 4-N-aryl-[2][5]diazepane Ureas as Potent CXCR3 Antagonists - PubMed. [Link]

  • Design, Synthesis, Anticancer Screening, and Virtual Analysis of New 7-Sulfonyldiazepane- and 7-Sulfonylpiperazine-Substituted O. (URL not available)
  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines - ResearchG
  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (URL not available)
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (URL not available)
  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - MDPI. (URL not available)
  • Identification and initial evaluation of 4-N-aryl-[2][5]diazepane ureas as potent CXCR3 antagonists - ResearchGate. (URL not available)

  • Representative examples of biologically active 1,4-benzodiazepines.
  • Synthesis and characterization of some 1,4-diazepines deriv
  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - MDPI. (URL not available)
  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines - ResearchG
  • Synthesis and biological evaluation of biphenylsulfonamide carboxylate aggrecanase-1 inhibitors - ResearchG
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - OUCI. (URL not available)

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Comparative

Elucidating the Mechanism of Action of 1-(Methylsulfonyl)-1,4-diazepane: A Comparative Guide for Drug Discovery Professionals

This guide provides a comprehensive framework for researchers and drug development professionals to investigate and confirm the mechanism of action of the novel compound, 1-(Methylsulfonyl)-1,4-diazepane. Given the nasce...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers and drug development professionals to investigate and confirm the mechanism of action of the novel compound, 1-(Methylsulfonyl)-1,4-diazepane. Given the nascent stage of research on this specific molecule, this document will not confirm a known mechanism but will instead propose a scientifically rigorous, multi-pronged strategy to elucidate its biological activity. We will draw comparisons with known 1,4-diazepane derivatives to provide context and potential avenues of investigation.

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including but not limited to, anticancer, antimicrobial, and central nervous system (CNS) effects such as anxiolytic and anticonvulsant properties.[1][2][3] The introduction of a methylsulfonyl group to this core structure in 1-(Methylsulfonyl)-1,4-diazepane suggests the potential for unique interactions with biological targets, warranting a thorough investigation of its pharmacological profile.

Proposed Avenues for Mechanistic Investigation

Based on the known activities of structurally related 1,4-diazepane derivatives, we propose three primary hypotheses for the mechanism of action of 1-(Methylsulfonyl)-1,4-diazepane:

  • Anticancer Agent: Many 1,4-diazepine derivatives have demonstrated potent anticancer activity.[3][4][5] The mechanism often involves the induction of cell cycle arrest and apoptosis.[5]

  • Central Nervous System Modulator: The 1,4-diazepane core is famously present in benzodiazepines, which act on GABA-A receptors.[6] Additionally, other derivatives have been identified as 5-HT6 receptor antagonists, suggesting a potential role in cognitive disorders.[7]

  • Antimicrobial Agent: Certain 1,4-diazepine derivatives have shown promise as antimicrobial agents.[1] A related sulfonated 1,4-diazepane has been suggested to have potential as an antimicrobial adjuvant.

A Phased Experimental Approach to Mechanism of Action Confirmation

A systematic and tiered approach is essential to efficiently and accurately determine the mechanism of action. The following experimental workflow is designed to screen for a broad range of activities and then progressively focus on the most promising leads.

G cluster_0 Phase 1: Broad Phenotypic Screening cluster_1 Phase 2: Target Identification & Initial Validation cluster_2 Phase 3: In-depth Mechanistic Studies & In Vivo Validation pheno_screen High-Throughput Phenotypic Screening (e.g., Cell Viability Assays across diverse cancer cell lines, Antimicrobial susceptibility testing, Neuronal activity assays) target_id Target Identification (Affinity Chromatography, Yeast-3-Hybrid, Computational Target Prediction) pheno_screen->target_id Identify promising activity initial_validation Initial Target Validation (Binding Assays, Enzymatic Assays) target_id->initial_validation Putative targets identified pathway_analysis Cellular Pathway Analysis (Western Blot, qPCR, Reporter Assays) initial_validation->pathway_analysis Confirmed target engagement in_vivo In Vivo Model Validation (Xenograft models for cancer, Behavioral models for CNS effects, Infection models for antimicrobial activity) pathway_analysis->in_vivo Elucidated cellular mechanism

Figure 1: A phased experimental workflow for elucidating the mechanism of action.

Phase 1: Broad Phenotypic Screening

The initial step involves broad screening to identify the most prominent biological effect of 1-(Methylsulfonyl)-1,4-diazepane.

Experimental Protocols:

1.1. Anticancer Activity Screening:

  • Objective: To assess the cytotoxic and antiproliferative effects on a panel of human cancer cell lines.

  • Method:

    • Culture a diverse panel of human cancer cell lines (e.g., NCI-60 panel).

    • Treat cells with a range of concentrations of 1-(Methylsulfonyl)-1,4-diazepane for 48-72 hours.

    • Assess cell viability using a colorimetric assay (e.g., MTT, PrestoBlue).

    • Determine the GI50 (concentration for 50% growth inhibition) for each cell line.

  • Comparison: Compare the GI50 values with those of known anticancer 1,4-diazepine derivatives like those reported to have IC50s in the micromolar range against various cancer cell lines.[3][4]

1.2. CNS Activity Screening:

  • Objective: To evaluate the potential effects on neuronal activity.

  • Method:

    • Utilize primary neuronal cultures or differentiated neuronal cell lines.

    • Treat neurons with 1-(Methylsulfonyl)-1,4-diazepane.

    • Measure changes in neuronal firing rate and synaptic activity using techniques like multi-electrode arrays (MEAs) or calcium imaging.

  • Comparison: Compare the observed changes in neuronal activity with the known effects of benzodiazepines (GABA-A agonists) or 5-HT6 antagonists.[6][7]

1.3. Antimicrobial Activity Screening:

  • Objective: To determine the antimicrobial spectrum of the compound.

  • Method:

    • Perform broth microdilution assays against a panel of clinically relevant bacteria and fungi (e.g., ESKAPE pathogens).

    • Determine the Minimum Inhibitory Concentration (MIC) for each microbial strain.

  • Comparison: Compare the MIC values with those of established antibiotics and other antimicrobial 1,4-diazepine derivatives.[1]

Phase 2: Target Identification and Initial Validation

Once a primary biological activity is identified, the next phase focuses on identifying the molecular target(s).

Experimental Protocols:

2.1. Affinity-Based Target Identification:

  • Objective: To isolate the protein target(s) that directly bind to 1-(Methylsulfonyl)-1,4-diazepane.

  • Method:

    • Synthesize a derivative of 1-(Methylsulfonyl)-1,4-diazepane with a linker for immobilization on a solid support (e.g., agarose beads).

    • Incubate the immobilized compound with cell lysates.

    • Wash away non-specifically bound proteins.

    • Elute the specifically bound proteins and identify them using mass spectrometry.

2.2. In Vitro Binding and Enzymatic Assays:

  • Objective: To validate the interaction between the compound and the putative target.

  • Method:

    • Express and purify the identified target protein.

    • Perform binding assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine the binding affinity (KD).

    • If the target is an enzyme, conduct enzymatic assays in the presence of varying concentrations of the compound to determine its inhibitory or activating effects (IC50 or EC50).

G cluster_0 Target Identification Workflow compound 1-(Methylsulfonyl)-1,4-diazepane immobilized Immobilized Compound compound->immobilized incubation Incubation immobilized->incubation lysate Cell Lysate lysate->incubation wash Wash incubation->wash elution Elution wash->elution ms Mass Spectrometry elution->ms putative_target Putative Target(s) ms->putative_target

Figure 2: A workflow for affinity-based target identification.

Phase 3: In-depth Mechanistic Studies and In Vivo Validation

The final phase involves elucidating the cellular pathways affected by the compound-target interaction and validating the findings in a relevant in vivo model.

Experimental Protocols:

3.1. Cellular Pathway Analysis:

  • Objective: To understand the downstream cellular effects of target engagement.

  • Method:

    • Western Blotting: To measure changes in the expression and phosphorylation status of key proteins in the relevant signaling pathway.

    • Quantitative PCR (qPCR): To analyze changes in the expression of target genes.

    • Reporter Gene Assays: To measure the activity of transcription factors regulated by the pathway.

3.2. In Vivo Model Validation:

  • Objective: To confirm the therapeutic potential and mechanism of action in a living organism.

  • Method:

    • For Anticancer Activity: Utilize tumor xenograft models in immunocompromised mice to assess the effect of the compound on tumor growth.

    • For CNS Activity: Employ behavioral models in rodents (e.g., elevated plus maze for anxiety, Morris water maze for cognition) to evaluate the in vivo efficacy.

    • For Antimicrobial Activity: Use infection models in animals to determine the compound's ability to clear the infection.

Comparative Data Summary

Derivative ClassKnown Biological ActivityRepresentative MoA
1,4-Benzodiazepines Anxiolytic, Anticonvulsant, Sedative[2][8]Positive allosteric modulator of GABA-A receptors[6]
Anticancer 1,4-Diazepines Cytotoxicity against various cancer cell lines[3][4]Induction of apoptosis and cell cycle arrest[5]
5-HT6 Antagonist 1,4-Diazepanes Pro-cognitive effects[7]Antagonism of the 5-HT6 serotonin receptor[7]
Antimicrobial 1,4-Diazepines Antibacterial and antifungal activity[1]Varies; may involve inhibition of essential enzymes or disruption of cell membrane integrity

The data generated for 1-(Methylsulfonyl)-1,4-diazepane through the proposed experimental plan can be benchmarked against the known profiles of these and other 1,4-diazepane derivatives to understand its novelty and potential therapeutic niche.

Conclusion

While the precise mechanism of action of 1-(Methylsulfonyl)-1,4-diazepane remains to be determined, the structural alerts from its 1,4-diazepane core, coupled with the unique electronic properties of the methylsulfonyl group, suggest a high potential for novel biological activity. The systematic approach outlined in this guide, from broad phenotypic screening to in vivo validation, provides a robust framework for elucidating its mechanism of action and evaluating its therapeutic potential. This rigorous investigation is a critical step in the journey of translating a promising chemical entity into a potential therapeutic agent.

References

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available at: [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Available at: [Link]

  • Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Available at: [Link]

  • An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][7][8]diazepines, and Their Cytotoxic Activity - MDPI. Available at: [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. - Der Pharma Chemica. Available at: [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Available at: [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

Sources

Validation

assessing biological equivalence between batches of 1-(Methylsulfonyl)-1,4-diazepane

A Comprehensive Guide to Assessing Biological Equivalence Between Batches of 1-(Methylsulfonyl)-1,4-diazepane For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Batch Consiste...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to Assessing Biological Equivalence Between Batches of 1-(Methylsulfonyl)-1,4-diazepane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Batch Consistency

This guide provides a comprehensive framework for assessing the biological equivalence of different batches of 1-(Methylsulfonyl)-1,4-diazepane. It moves beyond a simple checklist of tests, delving into the scientific rationale behind each step to create a robust, self-validating system for ensuring consistency. The approach integrates physicochemical characterization with in vitro and in vivo biological assays, grounded in regulatory principles to ensure data integrity and reliability.

Section 1: The Foundation—Physicochemical and Structural Equivalence

Before any biological assessment, it is essential to establish that different batches are chemically identical. This forms the bedrock of bioequivalence. A specification, which is a set of criteria a substance must meet to be considered acceptable for its intended use, must be established and justified.[3][4]

Core Causality: Minor variations in synthesis, purification, or storage can lead to differences in impurity profiles, polymorphic forms, or degradation. These seemingly small chemical deviations can have profound impacts on solubility, stability, and ultimately, biological activity.

Key Analytical Techniques and Acceptance Criteria

A panel of orthogonal analytical methods should be employed to build a comprehensive chemical profile of each batch. The acceptance criteria should be predefined based on a thoroughly characterized reference standard.

Test Parameter Analytical Method Purpose Acceptance Criteria (Example) Reference
Identity FTIR / ¹H-NMR & ¹³C-NMRConfirms the fundamental chemical structure.Spectrum conforms to the reference standard.[5]
Assay (Potency) HPLC-UV/DADQuantifies the amount of the active substance.98.0% - 102.0% of the reference standard.[4]
Purity & Impurities HPLC-UV/DAD, LC-MSDetects and quantifies any process-related or degradation impurities.Individual Impurity: ≤ 0.1%, Total Impurities: ≤ 0.5%
Residual Solvents Headspace GC-MSQuantifies residual solvents from the synthesis process.Conforms to ICH Q3C limits.[5]
Solid-State Form XRPD, DSCIdentifies the crystalline form (polymorph), which affects solubility.Crystalline form matches the reference standard pattern.[4]
Water Content Karl Fischer TitrationMeasures the amount of water, which can affect stability.≤ 0.5% w/w[5]
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Assay and Purity

This protocol outlines a standard, self-validating HPLC method for determining the assay and purity of 1-(Methylsulfonyl)-1,4-diazepane.

1. System Preparation & Suitability:

  • Rationale: System suitability testing (SST) is a non-negotiable step to ensure the chromatographic system is performing correctly before analyzing any samples.
  • Mobile Phase: 60:40 (v/v) Acetonitrile: 20mM Potassium Phosphate Buffer (pH 3.0).
  • Column: C18, 4.6 x 150 mm, 5 µm.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 220 nm.
  • SST Injections: Inject the reference standard solution six times.
  • SST Acceptance Criteria:
  • Relative Standard Deviation (RSD) of peak area: ≤ 1.0%.
  • Tailing Factor: 0.8 - 1.5.
  • Theoretical Plates: > 2000.

2. Standard & Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of 0.5 mg/mL.
  • Sample Solution: Prepare each new batch to the same concentration (0.5 mg/mL) as the standard solution.

3. Chromatographic Run & Analysis:

  • Inject the standard and sample solutions.
  • Assay Calculation: Compare the peak area of the sample to the peak area of the reference standard.
  • Purity Calculation: Use area normalization to determine the percentage of the main peak relative to all other peaks in the chromatogram.

Section 2: In Vitro Bioequivalence—Bridging Chemistry and Biology

Once chemical equivalence is established, in vitro assays provide the first indication of biological performance. For orally administered compounds, intestinal permeability is a critical determinant of bioavailability. The Caco-2 cell permeability assay is a well-established model for this purpose.[6][7]

Core Causality: The Caco-2 cell line, derived from human colon adenocarcinoma, spontaneously differentiates into a monolayer of polarized cells that mimic the intestinal epithelium, complete with tight junctions and active transport systems.[6][8] This allows for the measurement of a compound's ability to cross this biological barrier.

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

This assay determines the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B, absorptive) and basolateral-to-apical (B-A, efflux) directions.[9]

1. Caco-2 Cell Culture & Monolayer Formation:

  • Culture Caco-2 cells in a humidified incubator at 37°C with 5% CO₂.[10]
  • Seed cells onto permeable Transwell® filter supports and culture for 20-22 days to allow for differentiation and monolayer formation.[8]
  • Self-Validation: Monitor monolayer integrity before each experiment by measuring the Transepithelial Electrical Resistance (TEER). A high TEER value indicates the formation of tight junctions. Additionally, perform a Lucifer Yellow rejection test; low permeability of this fluorescent marker confirms monolayer integrity.

2. Permeability Experiment:

  • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
  • Add the test compound (e.g., 10 µM solution of 1-(Methylsulfonyl)-1,4-diazepane from each batch) to the donor compartment (apical for A-B transport, basolateral for B-A transport).
  • Incubate at 37°C for 2 hours.
  • At specified time points, collect samples from the receiver compartment.

3. Sample Analysis & Data Interpretation:

  • Quantify the concentration of the compound in the receiver compartment using a sensitive analytical method like LC-MS/MS.
  • Calculate Papp:
  • Papp (cm/s) = (dQ/dt) / (A * C₀)
  • Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.
  • Calculate Efflux Ratio (ER):
  • ER = Papp (B-A) / Papp (A-B)
  • An ER > 2 suggests the compound is a substrate for active efflux transporters.

4. Acceptance Criteria:

  • The mean Papp (A-B) values for the test batches should be within a predefined range (e.g., 80-125%) of the reference batch.
  • The Efflux Ratios should be comparable across all batches.

Below is a diagram illustrating the workflow for this critical in vitro assay.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis & Decision culture Culture Caco-2 cells (20-22 days) integrity Verify Monolayer Integrity (TEER & Lucifer Yellow) culture->integrity seed Seed cells on Transwell® filters seed->culture add_compound Add Compound to Donor Compartment (A and B sides) integrity->add_compound If integrity is confirmed incubate Incubate at 37°C (2 hours) add_compound->incubate sample Collect Samples from Receiver Compartment incubate->sample quantify Quantify Compound (LC-MS/MS) sample->quantify calculate Calculate Papp & Efflux Ratio quantify->calculate compare Compare Batches to Reference Standard calculate->compare decision Bioequivalent? compare->decision

Caption: Workflow for the Caco-2 Permeability Assay.

Section 3: In Vivo Pharmacokinetic Studies—The Definitive Test

The gold standard for demonstrating bioequivalence is a comparative pharmacokinetic (PK) study.[11] This involves administering different batches of the compound to subjects (typically animal models in preclinical development) and measuring the drug concentration in plasma over time.

Core Causality: This direct in vivo measurement integrates all factors influencing drug absorption, distribution, metabolism, and excretion (ADME). It provides the most relevant data for predicting how different batches will perform clinically.

Study Design and Key Parameters

A standard approach is a single-dose, two-period, crossover study design.[11] In this design, the same group of subjects receives the reference batch in one period and a test batch in another, with a washout period in between.

The key PK parameters for comparison are:

  • Cmax (Maximum Concentration): The highest observed concentration of the drug in the plasma. This is a measure of the rate of absorption.[11][12]

  • AUC (Area Under the Curve): The total area under the plasma concentration-time curve, representing the total extent of drug exposure.[11][13]

  • Tmax (Time to Maximum Concentration): The time at which Cmax is observed. This also reflects the rate of absorption.[12]

Statistical Analysis: The Confidence Interval Approach

Bioequivalence is determined statistically, not by simple comparison of mean values. The standard method is the 90% Confidence Interval (CI) approach.[14]

1. Data Transformation: The AUC and Cmax data are typically log-transformed before statistical analysis because the transformed data tend to follow a more normal distribution.[14]

2. Statistical Model: An Analysis of Variance (ANOVA) is performed on the log-transformed data to account for variables such as study period, treatment sequence, and subject.

3. Confidence Interval Calculation: The 90% CI for the ratio of the geometric means (Test Batch / Reference Batch) for both AUC and Cmax is calculated.

The following decision tree illustrates the logic of the statistical assessment.

G start Start: PK Data from Crossover Study log_transform Log-Transform AUC and Cmax Data start->log_transform calc_ratio Calculate Geometric Mean Ratio (Test / Reference) log_transform->calc_ratio calc_ci Calculate 90% Confidence Interval for AUC and Cmax Ratios calc_ratio->calc_ci auc_check Is 90% CI for AUC within 80-125%? calc_ci->auc_check cmax_check Is 90% CI for Cmax within 80-125%? auc_check->cmax_check Yes fail Batches are NOT Bioequivalent auc_check->fail No pass Batches are Bioequivalent cmax_check->pass Yes cmax_check->fail No

Caption: Decision Tree for Statistical Assessment of Bioequivalence.

Section 4: Integrated Assessment—A Case Study

Consider a hypothetical case comparing two new test batches (Batch B and Batch C) against a qualified Reference Batch (Batch A).

Table 1: Physicochemical Comparison
Parameter Batch A (Reference) Batch B Batch C Result
Assay 100.1%99.8%95.5%Batch C Fails
Total Impurities 0.15%0.18%0.65%Batch C Fails
XRPD Pattern Form IForm IForm IAll Pass
Table 2: In Vitro Caco-2 Permeability Comparison
Parameter Batch A (Reference) Batch B Batch C Result
Papp (A-B) (10⁻⁶ cm/s) 15.214.815.5All Pass
Efflux Ratio 1.21.31.1All Pass
Table 3: In Vivo Pharmacokinetic Comparison
Parameter Batch B vs. Batch A Batch C vs. Batch A Result
Geo. Mean Ratio (AUC) 98.5%85.1%Batch B Passes
90% CI for AUC Ratio 91.2% - 106.3%77.9% - 92.9%Batch C Fails
Geo. Mean Ratio (Cmax) 103.2%89.3%Batch B Passes
90% CI for Cmax Ratio 94.5% - 112.7%80.1% - 99.5%Batch B Passes
  • Batch B is deemed bioequivalent to Batch A. It passed all physicochemical tests and its in vivo PK profile falls well within the 90% confidence interval acceptance limits.

  • Batch C is not bioequivalent . Despite showing similar in vitro permeability, it failed critical physicochemical tests (assay and purity). This chemical failure was reflected in its in vivo performance, where the 90% CI for the AUC ratio fell outside the 80-125% range, indicating significantly lower total exposure. This case highlights why physicochemical testing is a crucial first step that cannot be skipped.

Conclusion

Assessing the biological equivalence of 1-(Methylsulfonyl)-1,4-diazepane batches is a multi-faceted process that underpins the integrity of research and development. It begins with rigorous analytical chemistry to confirm chemical identity and purity, progresses to mechanism-based in vitro models like the Caco-2 permeability assay to predict biological behavior, and culminates in definitive in vivo pharmacokinetic studies. By integrating these orthogonal approaches and adhering to stringent, statistically defined acceptance criteria, researchers can ensure batch-to-batch consistency, leading to reliable, reproducible, and translatable scientific outcomes.

References

  • U.S. Food and Drug Administration. (2022). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. [Link][11]

  • Der Pharma Chemica. (2016). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. [Link][2]

  • PubMed. (n.d.). Prediction of pharmacokinetic parameters and the assessment of their variability in bioequivalence studies by artificial neural networks. [Link][13]

  • International Council for Harmonisation. (1999). ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link][4]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link][7]

  • U.S. Food and Drug Administration. (n.d.). Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. [Link][16]

  • arXiv. (2023). On the Confidence Intervals in Bioequivalence Studies. [Link][17]

  • U.S. Food and Drug Administration. (2018). Bioequivalence Studies for Generic Drug Development. [Link][18]

  • ResearchGate. (n.d.). Comparison of PK parameters (AUC, Cmax, tmax) of test against reference for bioequivalence. [Link][19]

  • Evotec. (n.d.). Caco-2 Permeability Assay. [Link][6]

  • Sci-Hub. (2010). Synthesis of bridged 1,4-diazepane derivatives via Schmidt reactions. [Link][1]

  • U.S. Food and Drug Administration. (n.d.). Statistical Approaches to Establishing Bioequivalence. [Link][15]

  • PubMed. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. [Link]

  • YouTube. (2022). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. [Link]

  • JoVE. (n.d.). Bioequivalence Data: Statistical Interpretation. [Link][14]

  • National Institutes of Health. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. [Link][10]

  • MDPI. (n.d.). Machine Learning in Bioequivalence: Towards Identifying an Appropriate Measure of Absorption Rate. [Link]

  • Regulations.gov. (n.d.). Confidence intervals associated with tests for bioequivalence. [Link]

  • PubChem. (n.d.). N-methyl-1-methylsulfonyl-4-(pyridine-4-carbonyl)-1,4-diazepane-6-carboxamide. [Link]

  • Google Patents. (n.d.).
  • TSI Journals. (n.d.). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. [Link]

  • BioPharma Services. (n.d.). Tmax in Bioequivalence Assessments. [Link][12]

  • Diva-Portal.org. (n.d.). Automated Permeability Assays for Caco-2 and MDCK Cells. [Link][8]

  • ResearchGate. (n.d.). Choosing Confidence Intervals in Bioequivalence Studies. [Link]

  • Therapeutic Goods Administration (TGA). (n.d.). ICH topic Q6A - Specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. [Link]

  • World Health Organization. (2015). 1-6 Specifications. [Link][5]

  • YouTube. (2022). An In-Depth Look at the Final FDA Guidance: Bioavailability Studies Submitted in NDAs or INDs. [Link]

  • IKEV. (n.d.). ICH Q6A Guideline. [Link]

  • Royal Society of Chemistry. (n.d.). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. [Link]

  • Taylor & Francis Online. (2013). ICH Q6A - Specifications: Test procedures and acceptance criteria. [Link][3]

Sources

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